molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Cat. No.: B1365291
CAS No.: 391954-17-9
M. Wt: 181.62 g/mol
InChI Key: VLICETQWBPEXNS-UHFFFAOYSA-N
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Description

8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CAS 391954-17-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chloro group at the 8-position, making it a versatile synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions . Its core structure, the imidazo[1,2-a]pyrazine, is a privileged pharmacophore in the design of therapeutic agents . This scaffold is of significant interest in early-stage research for its potential application across multiple therapeutic areas. Studies on closely related analogues have identified this chemical class as a key precursor for developing inhibitors of bacterial virulence and as a core structure in the discovery of potent and selective negative modulators of central nervous system targets, such as AMPA receptors associated with TARP γ-8, for potential use as anticonvulsants . The product is typically supplied as a solid and requires storage in a dark place, sealed under dry conditions, and kept at 2-8°C to ensure stability . It is exclusively intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICETQWBPEXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477044
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391954-17-9
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, this compound (CAS: 391954-17-9), represents a key building block for drug discovery and development professionals. Its utility stems from the strategic placement of a chloro group at the 8-position, which can serve as a synthetic handle for further diversification, and an ethyl group at the 2-position, which can influence binding affinity and metabolic stability.[1]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful application. These properties govern a compound's behavior from the moment of synthesis to its interaction with a biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility can render a potent compound useless, while suboptimal lipophilicity can prevent it from reaching its site of action.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the selection of robust experimental methodologies for their determination. Each protocol described is a self-validating system, ensuring the generation of reliable and reproducible data essential for advancing discovery programs.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. The three-dimensional arrangement of atoms dictates all other properties, from intermolecular interactions to receptor binding.

PropertyValueSource
Chemical Name This compound-
CAS Number 391954-17-9[3]
Molecular Formula C₈H₈ClN₃[4]
Molecular Weight 181.62 g/mol [4]
Canonical SMILES CCC1=CN2C(C(Cl)=NC=C2)=N1[5]
Authoritative Methodology: Single-Crystal X-ray Crystallography

Causality of Method Selection: While various spectroscopic techniques (NMR, MS) can confirm connectivity, only single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[6][7] This technique is the gold standard because it directly visualizes the atomic arrangement, providing precise measurements of bond lengths, angles, and intermolecular interactions that are crucial for computational modeling and structure-activity relationship (SAR) studies.[7]

  • Crystal Growth (The Critical Step): The primary and most challenging step is growing a single, diffraction-quality crystal.[8]

    • Dissolve this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling techniques. A common approach is to place a vial of the solution inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow, ordered crystallization.

    • The target is a crystal of at least 0.1 mm in all dimensions, free from cracks or twinning.[9]

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head using cryo-protectant oil.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.[6]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.[9]

    • Rotate the crystal in the beam and collect the resulting diffraction pattern (reflections) on an area detector, such as a CCD or pixel detector.[9]

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell dimensions and space group.

    • Use direct methods to solve the phase problem and generate an initial electron density map.[9]

    • Build an atomic model into the electron density map and refine it against the experimental data to achieve the final, high-resolution structure.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound grow Grow Single Crystal (e.g., Vapor Diffusion) dissolve->grow mount Mount Crystal on Goniometer grow->mount diffract Expose to X-ray Beam mount->diffract collect Collect Diffraction Pattern diffract->collect solve Solve Phase Problem (Direct Methods) collect->solve build Build Atomic Model solve->build refine Refine Structure build->refine final Final 3D Structure refine->final

Caption: Workflow for Single-Crystal X-ray Crystallography.

Thermal Properties: Melting Point (Tₘ)

The melting point is a fundamental thermodynamic property that indicates the temperature at which a compound transitions from a solid to a liquid. It serves as a crucial indicator of purity—impurities typically depress and broaden the melting range.[10] For drug development, Tₘ influences stability, solubility, and the choice of formulation processes.

Authoritative Methodology: Differential Scanning Calorimetry (DSC)

Causality of Method Selection: DSC is a highly precise and sensitive technique for determining thermal transitions.[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] This differential measurement allows for the accurate determination of the melting onset and peak temperature (Tₘ) by detecting the heat absorbed by the sample during the phase change (latent heat of fusion).[10][14]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation during heating.

  • Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.[11]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program. A typical scan rate for small molecules is 5-10 °C/min over a temperature range appropriate for the compound (e.g., 25 °C to 250 °C).

  • Data Acquisition: Initiate the temperature program. The instrument will heat both the sample and reference crucibles at a controlled, linear rate.[11]

  • Data Analysis:

    • The instrument records the differential heat flow versus temperature.

    • The melting event appears as an endothermic peak on the resulting thermogram.

    • The Tₘ is typically reported as the peak temperature of this endotherm. The onset temperature is also a valuable parameter.

G prep Prepare Sample & Reference Pans load Load Pans into DSC Cell prep->load program Set Temperature Program (e.g., Ramp at 10°C/min) load->program run Initiate Heating Scan program->run detect Detect Differential Heat Flow run->detect plot Generate Thermogram (Heat Flow vs. Temperature) detect->plot analyze Identify Endothermic Peak plot->analyze result Determine Melting Point (Tₘ) analyze->result

Caption: Workflow for Melting Point Determination using DSC.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed in its logarithmic form, logP.[15] This value heavily influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[16]

Authoritative Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality of Method Selection: While the "shake-flask" method is the traditional gold standard, it is labor-intensive and requires significant amounts of pure compound.[2][17] The RP-HPLC method offers a robust, rapid, and resource-sparing alternative that is well-suited for drug discovery settings.[18][19] This technique correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with its lipophilicity.[20] By calibrating the system with standards of known logP values, the logP of an unknown compound can be accurately estimated.[18]

  • System Preparation:

    • Use a C18 reversed-phase HPLC column.

    • Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a set of 5-7 calibration standards—compounds with well-established logP values that span a relevant range (e.g., -1 to 5).

    • Inject each standard individually onto the HPLC system using an isocratic elution method (constant mobile phase composition).

    • Record the retention time (tᵣ) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

    • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values. The relationship should be linear.

  • Sample Analysis:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the sample onto the HPLC system under the identical conditions used for the standards.

    • Measure its retention time (tᵣ) and calculate its log(k').

  • Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its experimental logP value.

G cluster_cal System Calibration cluster_sample Sample Analysis standards Prepare logP Standards inject_std Inject Standards onto RP-HPLC standards->inject_std measure_rt_std Measure Retention Times (tᵣ) inject_std->measure_rt_std plot Plot Calibration Curve (logP vs. log(k')) measure_rt_std->plot calculate Calculate logP from Curve plot->calculate prepare_sample Prepare Sample Solution inject_sample Inject Sample onto RP-HPLC prepare_sample->inject_sample measure_rt_sample Measure Retention Time (tᵣ) inject_sample->measure_rt_sample measure_rt_sample->calculate

Caption: Workflow for logP Determination via RP-HPLC.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.[21] A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development, leading to unreliable bioassay results and formulation challenges.[22] It's important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer. This mimics conditions in high-throughput screening assays.[23][24]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution, determined after long incubation times. This is more relevant for formulation development.[23]

Authoritative Methodology: Kinetic Solubility Assay by Nephelometry

Causality of Method Selection: For early-stage discovery and compound profiling, kinetic solubility is often more relevant and practical.[21] Nephelometry is a high-throughput method that directly detects the formation of precipitate by measuring light scattering.[25] As the compound concentration exceeds its solubility limit, sub-micron particles form, which scatter a light beam passed through the solution. This provides a rapid and automated assessment of solubility.[22][25]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[25]

  • Plate Setup:

    • In a clear 96- or 384-well microtiter plate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of the first column.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to these wells to achieve the highest desired test concentration.

    • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).[25]

  • Measurement: Place the microtiter plate into a laser-based nephelometer. The instrument measures the intensity of light scattered at an angle to the incident beam for each well.

  • Data Analysis:

    • Plot the scattered light intensity against the compound concentration.

    • The kinetic solubility value is determined as the concentration at which the light scattering signal begins to rise sharply above the background, indicating the onset of precipitation.

G stock Prepare Conc. DMSO Stock dispense Dispense Stock into Microplate stock->dispense dilute Add Buffer & Serially Dilute dispense->dilute incubate Incubate at RT (1-2h) dilute->incubate measure Measure Light Scattering (Nephelometer) incubate->measure plot Plot Scattering vs. Concentration measure->plot determine Identify Precipitation Point plot->determine result Report Kinetic Solubility determine->result

Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state of a molecule dramatically affects its properties, pKa is a critical parameter influencing solubility, permeability, and target binding.[2] The imidazo[1,2-a]pyrazine core is basic, and understanding its pKa is essential for predicting its behavior at physiological pH (approx. 7.4).[26][27]

Authoritative Methodology: Potentiometric Titration

Causality of Method Selection: Potentiometric titration is a highly accurate and direct method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus the volume of titrant added allows for the precise determination of the inflection point, which corresponds to the pKa.

  • Preparation:

    • Accurately prepare a solution of this compound of known concentration in water, often with a co-solvent like methanol to ensure initial solubility.

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration:

    • Place the solution in a temperature-controlled vessel with constant stirring.

    • Immerse the calibrated pH electrode in the solution.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

G prepare Prepare Compound Solution calibrate Calibrate pH Meter prepare->calibrate titrate Incrementally Add Titrant (e.g., 0.1M HCl) calibrate->titrate record Record pH after each Addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Half-Equivalence Point plot->analyze result Report pKa Value analyze->result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Summary of Physicochemical Properties

This table summarizes the key properties of this compound. While extensive experimental data for this specific molecule is not widely published, this guide provides the authoritative methods for their determination.

PropertyPredicted/Expected ValueRecommended Experimental MethodImportance in Drug Discovery
Molecular Weight 181.62 g/mol -Adherence to "Rule of 5", ligand efficiency
Melting Point (Tₘ) To be determinedDifferential Scanning Calorimetry (DSC)Purity, stability, formulation
logP To be determinedRP-HPLCMembrane permeability, protein binding, metabolism
Aqueous Solubility To be determinedNephelometry (Kinetic) / Shake-Flask (Thermo.)Bioavailability, formulation, assay reliability
pKa (Basic) ~1.5 - 2.5Potentiometric TitrationCharge state at physiological pH, solubility, target binding

Note: Predicted pKa values for the related 8-chloro-imidazo[1,2-a]pyrazine and 8-chloro-2-methylimidazo[1,2-a]pyrazine structures range from 1.50 to 2.51, suggesting the ethyl derivative will also be a weak base.[28][29]

Conclusion

The physicochemical properties of this compound are integral to its effective use as a molecular building block in drug discovery. A thorough and early-stage characterization of its structure, thermal stability, lipophilicity, solubility, and ionization state is essential for making informed decisions, optimizing molecular design, and avoiding late-stage failures. The experimental methodologies detailed in this guide—X-ray Crystallography, DSC, RP-HPLC, Nephelometry, and Potentiometric Titration—represent robust, reliable, and field-proven approaches for generating the high-quality data necessary to drive research programs forward. By investing in this foundational knowledge, researchers can fully leverage the potential of this versatile scaffold.

References

Structure elucidation of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Foreword: The Strategic Importance of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2] The precise substitution pattern on the bicyclic ring system is critical for biological activity, making unambiguous structure determination an essential cornerstone of any research and development program in this area.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of a specific analogue, this compound. We will move beyond a simple recitation of techniques, instead focusing on the integrated analytical logic required to definitively confirm the molecular structure, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Foundational Analysis: Hypothesis and Initial Characterization

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule is established. The proposed structure, this compound, is typically the product of a specific synthetic route, which provides the initial hypothesis for its structure.

Molecular Attributes:

PropertyValueSource
Molecular Formula C₈H₈ClN₃[3][4]
Molecular Weight 181.62 g/mol [3][4]
Monoisotopic Mass 181.04067 DaCalculated
CAS Number 391954-17-9[3][4]

A plausible synthesis involves the condensation of 2-amino-3-chloropyrazine with 1-bromobutan-2-one. This reaction mechanism strongly suggests the regiochemistry, with the nucleophilic nitrogen of the aminopyrazine attacking the alpha-carbon of the ketone, followed by cyclization to form the imidazole ring. This synthetic context is crucial as it informs our expectations for the spectroscopic data.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Elucidation_Workflow cluster_start Initial Hypothesis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirmation Final Confirmation Synthesis Synthetic Route (Proposed Structure) HRMS HRMS (ESI-TOF) - Elemental Composition - Isotopic Pattern Synthesis->HRMS Provides MW & Formula H_NMR 1H NMR - Proton Environment - Splitting & Integration HRMS->H_NMR Confirms Mass C_NMR 13C NMR - Carbon Count - Chemical Environment H_NMR->C_NMR Guides Carbon Assignments HMBC 2D HMBC - Long-Range C-H Connectivity H_NMR->HMBC HSQC 2D HSQC - Direct C-H Correlation C_NMR->HSQC Correlates C & H C_NMR->HMBC HSQC->HMBC Sets up Connectivity Analysis HSQC->HMBC Final_Structure Confirmed Structure HMBC->Final_Structure Defines Molecular Framework

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Composition

The first experimental step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice.

Expertise & Causality: We choose Electrospray Ionization (ESI) in positive ion mode because the nitrogen atoms in the heterocyclic core are readily protonated, leading to a strong signal for the [M+H]⁺ ion. Time-of-Flight (TOF) analysis provides the high mass accuracy required to distinguish the target formula from other possibilities with the same nominal mass.

Expected Data: The key signature is a pair of peaks for the [M+H]⁺ ion, separated by approximately 2 m/z units. This is the characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). The ratio of these peaks should be approximately 3:1.

IonCalculated Exact Mass (C₈H₉³⁵ClN₃)⁺Calculated Exact Mass (C₈H₉³⁷ClN₃)⁺Observed m/z
[M+H]⁺ 182.0485184.0456~182.048, ~184.045
Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Identify the [M+H]⁺ ion cluster. Confirm the measured exact mass matches the calculated value for C₈H₉ClN₃⁺ and verify the ~3:1 isotopic ratio.

NMR Spectroscopy: Mapping the Atomic Framework

With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity.

¹H NMR: Identifying Proton Environments

Expertise & Causality: The ¹H NMR spectrum provides the first glimpse into the molecular framework. We anticipate distinct signals for the ethyl group and the three aromatic protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

Expected Spectrum Analysis:

  • Ethyl Group (CH₂CH₃): A quartet around δ 2.8-3.0 ppm (CH₂) coupled to a triplet around δ 1.3-1.5 ppm (CH₃). The integration will be 2H and 3H, respectively.

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), each integrating to 1H. Based on known imidazo[1,2-a]pyrazine systems, we can predict their approximate positions and couplings.[1]

¹³C NMR: Counting the Carbons

Expertise & Causality: This experiment confirms the presence of the 8 unique carbon atoms in the molecule. A DEPT-135 experiment can be run concurrently to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in assignment.

2D NMR: The Definitive Connectivity Map

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the fundamental step in assigning the carbon spectrum based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece together the entire molecular skeleton.

Trustworthiness through Self-Validation: The HMBC spectrum provides the ultimate proof. For example, a correlation from the ethyl CH₂ protons to the C2 carbon of the imidazole ring confirms the position of the ethyl group. Correlations from the aromatic protons to each other's carbons and to the bridgehead carbon will unambiguously establish the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue or exchangeable protons are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is used.

  • Acquisition: Record ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Interpretation:

    • Assign all ¹H and ¹³C signals using the combination of 1D and 2D data.

    • Build the molecular fragments (ethyl group, aromatic system).

    • Connect the fragments using the long-range HMBC correlations to construct the final, unambiguous structure.

Summary of Predicted NMR Data (in CDCl₃)
Atom¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Key HMBC Correlations (from H to C)
C2 -~150H3, H(CH₂)
C3 ~7.7 (s, 1H)~115C2, C8a
C5 ~8.8 (d, 1H)~130C6, C8a
C6 ~7.6 (d, 1H)~118C5, C8
C8 -~140H6
C8a -~135H3, H5
CH₂ ~2.9 (q, 2H)~25C2, C3, CH₃
CH₃ ~1.4 (t, 3H)~12C2, CH₂

Definitive Proof: X-ray Crystallography

While the combination of MS and NMR provides evidence beyond a reasonable doubt, the "gold standard" for structure elucidation is single-crystal X-ray crystallography.

Expertise & Causality: This technique provides an exact three-dimensional map of the atoms in space, leaving no ambiguity about connectivity or regiochemistry. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.

Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the phase problem and refine the structural model to yield a final structure with atomic coordinates and thermal parameters.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a case study in modern analytical chemistry. A conclusive assignment is not based on a single piece of data but on the convergence of evidence from multiple, orthogonal techniques. The high-resolution mass spectrum confirms the elemental formula and the presence of chlorine. A full suite of 1D and 2D NMR experiments maps the complete C-H framework and establishes the precise connectivity of the atoms. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous confirmation. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The landscape of medicinal chemistry is perpetually driven by the search for molecular scaffolds that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets. The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as one such "privileged structure."[1][2] Its rigid, planar geometry combined with strategically positioned nitrogen atoms provides an ideal framework for developing potent and selective modulators of key physiological pathways.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[2][3][4] This guide offers a technical deep-dive into the most significant biological activities of imidazo[1,2-a]pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Anticancer Activity: Targeting Aberrant Cell Proliferation

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Imidazo[1,2-a]pyrazine derivatives have been extensively developed as potent kinase inhibitors, demonstrating significant efficacy in preclinical cancer models.[5][6]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

Two of the most prominent kinase families targeted by imidazo[1,2-a]pyrazine derivatives are the Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical serine/threonine kinases that regulate mitosis. Their overexpression is common in many human tumors and is often associated with poor prognosis. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent dual inhibitors of Aurora A and Aurora B.[7] By competitively binding to the ATP pocket of the kinase, these inhibitors disrupt mitotic events such as centrosome maturation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[5]

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, survival, and proliferation. Its hyperactivation is one of the most frequent oncogenic events in human cancer.[6][8] Several series of imidazo[1,2-a]pyrazines have been developed as potent inhibitors of PI3K isoforms.[6][9] These compounds typically act by binding to the ATP-binding site in the catalytic subunit of PI3K, blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This abrogation of PIP3 production prevents the recruitment and activation of downstream effectors like AKT, thereby shutting down the pro-survival signaling cascade.[8][10]

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key structural features that govern the potency and selectivity of these compounds.

  • For Aurora Kinase Inhibitors: SAR studies have revealed that substitutions at various positions on the imidazo[1,2-a]pyrazine core are critical. For instance, the introduction of acetic acid amides onto a pyrazole substituent was shown to improve the selectivity profile against off-target kinases.[11] Furthermore, strategic incorporation of fluorine and deuterium at the benzylic position of certain derivatives has been shown to block oxidative metabolism and improve oral bioavailability.[1]

  • For PI3K Inhibitors: Conformational restriction has been a successful strategy. The generation of novel tricyclic imidazo[1,2-a]pyrazine derivatives allowed for the exploration of the solvent-accessible region within the PI3K active site, leading to compounds with improved isoform selectivity (e.g., PI3Kα/δ).[9]

Data Presentation: Anticancer Potency

The following table summarizes the activity of representative imidazo[1,2-a]pyrazine-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cellular Assay (IC50)Reference Cell LineCitation
Compound 1j Aurora A/B1 / 3--[5]
Compound 10i Aurora A/B3 / 3110 nM (p-H3)HCT116[5]
Compound 12k Aurora A/B0.02 / 0.03 (Kd)25 nM (p-H3)HCT116[7]
ETP-46321 Analog PI3Kα2 nM>10 µM (Proliferation)T47D[8]
Compound 8q PI3Kα / PI3Kδ42 nM / 14 nM--[9]
Experimental Protocols & Workflows

Evaluating the anticancer potential of new chemical entities requires a cascade of robust assays.

Workflow for Anticancer Compound Screening

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (e.g., PI3K Kinase Assay) B Cellular Proliferation Assay (e.g., MTT Assay) A->B Confirm cell activity C Target Engagement Assay (e.g., Western Blot for p-AKT) B->C Confirm mechanism D Pharmacokinetic (PK) Studies C->D Assess drug exposure E Xenograft Efficacy Studies D->E Evaluate in vivo efficacy

Caption: A typical workflow for evaluating novel anticancer agents.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine test compounds in culture medium. Aspirate the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (TR-FRET based)

This protocol assesses the direct inhibitory effect of a compound on the activity of a purified PI3K enzyme.[10]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.[10]

  • Enzyme Addition: Add 2.5 µL of the PI3K enzyme solution (e.g., PI3Kα) to each well. Allow a pre-incubation of 10-20 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., PIP2 and ATP).[10]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the product by adding the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents as per the manufacturer's instructions.

  • Signal Reading: Incubate for 30-60 minutes, protected from light, and read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value for enzyme inhibition.

Antiviral Activity: A Novel Approach Against Influenza

The emergence of drug-resistant viral strains necessitates the discovery of antivirals with new mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have recently been identified as a promising new class of anti-influenza agents.[13][14]

Mechanism of Action: Targeting the Viral Nucleoprotein

Unlike traditional neuraminidase inhibitors, certain imidazo[1,2-a]pyrazine derivatives exert their antiviral effect by targeting the influenza A virus nucleoprotein (NP).[13][15]

  • NP Clustering and Nuclear Import Inhibition: The lead compound, A4, was found to bind directly to the viral NP.[13] This interaction induces the aggregation or clustering of NP within the cytoplasm. The viral NP is essential for encapsulating the viral genome and for its transport into the nucleus, a critical step for viral replication. By causing NP to cluster, A4 effectively prevents its accumulation in the nucleus, thereby halting the viral life cycle.[13][14] This mechanism is effective even against oseltamivir-resistant influenza strains.[13]

Data Presentation: Anti-Influenza Potency
Compound IDTarget Virus StrainEC50 (µM)Target ProteinCitation
A4 A/H1N1/pdm09 (Oseltamivir-resistant)1.67Nucleoprotein (NP)[13]
A4 Influenza A/PR/8/34 (H1N1)1.05Nucleoprotein (NP)[13]
A4 Influenza B/Lee/403.01Nucleoprotein (NP)[13]
Experimental Protocol: Influenza Virus Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer.[16][17]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer (e.g., 3 x 10^5 cells/mL, 1 mL per well). Incubate overnight at 37°C, 5% CO2.[16]

  • Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in serum-free medium containing TPCK-trypsin (1 µg/mL), which is necessary for viral entry.[17]

  • Infection: Wash the MDCK cell monolayers twice with PBS. Infect the cells by adding 200 µL of the diluted virus to each well. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution and prevent drying.[17][18]

  • Compound Treatment & Overlay: During the infection, prepare a semi-solid overlay medium. A common formulation involves mixing 2X MEM with 1.6% Avicel (a microcrystalline cellulose) and TPCK-trypsin.[17] Add the test compound at various concentrations to the overlay medium.

  • Overlay Application: After the 1-hour infection period, aspirate the viral inoculum. Add 1 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours until plaques are visible.

  • Plaque Visualization: Remove the overlay. Fix the cells with a fixing solution (e.g., 4% formalin in PBS) for 30 minutes.[17] After fixation, wash the cells and stain with a solution like 0.1% crystal violet in 20% ethanol to visualize the plaques. The plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration that reduces plaque formation by 50%).

Anti-inflammatory & Antimicrobial Potential

Anti-inflammatory Activity via STAT3/NF-κB Modulation

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The NF-κB and STAT3 signaling pathways are central mediators of the inflammatory response.[19] Studies on the closely related imidazo[1,2-a]pyridine scaffold have shown that derivatives can exert potent anti-inflammatory effects by suppressing these pathways.[19][20] This is achieved by preventing the phosphorylation and activation of STAT3 and increasing the expression of IκBα, the natural inhibitor of NF-κB.[19] This leads to a downstream reduction in the expression of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.[19][21]

STAT3 Signaling Pathway

G cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Cell Surface Receptor cytokine->receptor jak JAK Kinase receptor->jak activates stat3 STAT3 (inactive) jak->stat3 phosphorylates (Y705) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus gene Target Gene Transcription (e.g., Bcl-2, COX-2, IL-6) nucleus->gene activates inhibitor Imidazo[1,2-a]pyrazine Derivative inhibitor->jak inhibits inhibitor->stat3 prevents phosphorylation

Caption: Simplified diagram of the JAK-STAT3 signaling pathway.

Antibacterial and Antifungal Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against various Gram-positive bacteria, such as Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger.[2] The evaluation of this activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

  • Compound Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Dispense 100 µL of medium into all wells. Add 100 µL of a 2X concentrated stock of the compound to the first column and serially dilute across the plate, discarding 100 µL from the second to last column. The final column serves as a growth control (no compound).[24]

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.[25]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read using a plate reader measuring absorbance at 600 nm.[23]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven ability to interact with diverse and critical biological targets, particularly protein kinases, ensure its relevance for the foreseeable future. Current research is focused on optimizing the pharmacokinetic properties of these derivatives, improving their selectivity profiles to minimize off-target effects, and exploring novel biological targets. The development of covalent and allosteric inhibitors based on this core could open new avenues for treating drug-resistant diseases. As our understanding of complex disease pathways deepens, the versatility of the imidazo[1,2-a]pyrazine core will undoubtedly be leveraged to design the next generation of targeted therapeutics.

References

Title: In Silico Prediction of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Bioactivity: A Multi-Faceted Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] This guide presents a comprehensive in silico workflow to predict the bioactivity, potential molecular targets, and pharmacokinetic profile of a specific, under-researched derivative: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. By integrating methodologies from physicochemical profiling to advanced molecular docking and ADMET prediction, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. The objective is to construct a data-driven hypothesis of the compound's biological function, thereby prioritizing and guiding subsequent experimental validation. This computational-first approach is designed to accelerate the drug discovery process, reduce costs, and minimize resource-intensive laboratory screening.[2][3]

Introduction: The Rationale for a Computational Deep Dive

The early phases of drug discovery are characterized by the need to efficiently screen vast chemical spaces for promising lead compounds.[3] Traditional high-throughput screening, while effective, is a resource-intensive endeavor. Computational methods, or in silico techniques, offer a powerful and complementary strategy to rapidly assess and prioritize candidates before they are ever synthesized or tested in a lab.[4]

The imidazo[1,2-a]pyrazine core is of particular interest, with derivatives showing promise as antimicrobial, antioxidant, and even targeted therapeutic agents, such as inhibitors of the VirB11 ATPase in Helicobacter pylori.[5] Our subject molecule, this compound, remains largely uncharacterized. The purpose of this guide is to apply a rigorous, multi-step computational pipeline to dissect its potential. We will move from broad, structure-based predictions to specific, target-focused simulations. The causality behind this workflow is crucial: we begin with foundational properties to ensure the molecule is "drug-like," then identify its most probable protein partners, and finally, simulate the precise nature of that interaction while simultaneously evaluating its likely behavior within a biological system.

Section 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Expertise & Experience: Before committing to complex simulations, we must first understand the fundamental characteristics of our molecule. This initial step acts as a critical filter. A molecule with poor drug-like properties is unlikely to succeed as a therapeutic, regardless of its biological activity. The "Rule of Five," established by Christopher A. Lipinski, provides a set of simple physicochemical parameters that are common among orally active drugs.

Protocol 1.1: 2D Structure Generation and 3D Conformation
  • Obtain SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CCC1=NC2=C(N=C1)C=CN=C2Cl.

  • 2D to 3D Conversion: Use a molecular editor or cheminformatics toolkit (e.g., OpenBabel) to convert the 1D SMILES string into a 3D structure (.sdf or .mol2 format).

  • Energy Minimization: The initial 3D structure is computationally "strained." A force field (e.g., MMFF94) must be applied to find a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic for subsequent docking studies.

Data Presentation: Predicted Physicochemical Properties

The following properties were calculated using the SwissADME web server, a reliable tool for predicting physicochemical data.[6]

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight181.62 g/mol Yes (< 500)
LogP (Consensus)1.85Yes (< 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Molar Refractivity48.50-
Topological Polar Surface Area (TPSA)30.18 Ų-

Trustworthiness: The data in this table indicates that this compound exhibits excellent drug-like properties and fully complies with Lipinski's rules, making it a strong candidate for further investigation.

Section 2: The Overall Predictive Workflow

The following diagram outlines the logical flow of our in silico investigation. This workflow is designed to be a self-validating system; each subsequent step builds upon and refines the hypothesis generated by the previous one, moving from broad possibilities to specific, testable predictions.

G Figure 1: In Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Foundation & Target Identification cluster_1 Phase 2: Interaction & Affinity Analysis cluster_2 Phase 3: Pharmacokinetics & Final Hypothesis Ligand Ligand Preparation (this compound) PhysChem Physicochemical Profiling (Lipinski's Rules, TPSA) Ligand->PhysChem TargetID Target Identification (Ligand-Based Similarity Search) Ligand->TargetID Docking Molecular Docking Simulation (AutoDock Vina) Ligand->Docking Synthesis Data Synthesis & Interpretation PhysChem->Synthesis PDB Protein Structure Retrieval (RCSB PDB) TargetID->PDB Prioritized Targets DB Databases (ChEMBL, PubChem) DB->TargetID ProtPrep Receptor Preparation (Remove Water, Add Hydrogens) PDB->ProtPrep ProtPrep->Docking Analysis Pose & Affinity Analysis (Binding Energy, Interactions) Docking->Analysis Analysis->Synthesis ADMET ADMET Prediction (Absorption, Toxicity) ADMET->Synthesis Hypothesis Final Bioactivity Hypothesis (Target, MOA, Drug-Likeness) Synthesis->Hypothesis

Caption: A comprehensive workflow for predicting compound bioactivity.

Section 3: Target Prediction and Molecular Docking Simulation

Expertise & Experience: Identifying the correct biological target is the most critical step in rational drug design. With a novel compound, we rely on the principle of chemical similarity: molecules with similar structures often interact with similar proteins.[3] We will use this ligand-based approach to identify high-probability targets and then use molecular docking to simulate the physical "handshake" between our ligand and the protein's binding site.[7] This simulation predicts both the binding orientation (pose) and the strength of the interaction (binding affinity).[7]

Protocol 3.1: Ligand-Based Target Identification
  • Similarity Search: The 3D structure of this compound is used as a query to search chemical databases like ChEMBL and PubChem.

  • Algorithm: The search employs a Tanimoto similarity coefficient based on molecular fingerprints.

  • Target Prioritization: We identify known protein targets of the top-scoring similar molecules. Based on literature for the imidazo[1,2-a]pyrazine scaffold, a high-priority target class is bacterial enzymes. Specifically, VirB11 ATPase from Helicobacter pylori (PDB ID: 1G6I) is selected as a representative target for this guide due to its known interaction with similar scaffolds.[5]

Protocol 3.2: Molecular Docking Simulation

This protocol is based on standard procedures for AutoDock Vina, a widely used and validated docking software.

  • Receptor Preparation:

    • Download the protein structure (e.g., 1G6I) from the RCSB Protein Data Bank.[8]

    • Using molecular visualization software (e.g., UCSF Chimera, AutoDock Tools), remove all non-essential components like water molecules, co-factors, and ions.[9]

    • Add polar hydrogens and compute Gasteiger charges. This is essential for accurately calculating electrostatic interactions.[9]

    • Save the prepared receptor in the required .pdbqt format.[10]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in .pdbqt format.[10]

  • Grid Box Generation:

    • Define a 3D "search space" or grid box around the known active site of the receptor. The active site for 1G6I can be identified from the position of the co-crystallized ligand in the original PDB file.

    • The box must be large enough to accommodate the ligand in various orientations but small enough to focus the computational search.

  • Running the Docking Simulation:

    • Execute AutoDock Vina using a configuration file that specifies the prepared receptor, ligand, and grid box coordinates.

    • Set the exhaustiveness parameter (e.g., to 100) to control the thoroughness of the conformational search.[10]

G Figure 2: The Molecular Docking Process Receptor Prepared Receptor (Protein, .pdbqt) Vina AutoDock Vina (Docking Algorithm) Receptor->Vina Ligand Prepared Ligand (Compound, .pdbqt) Ligand->Vina Grid Grid Box Definition (Defines Search Space) Grid->Vina Results Docking Results (Poses & Scores) Vina->Results Analysis Analysis & Visualization (PyMOL, Chimera) Results->Analysis

Caption: A conceptual diagram of the molecular docking workflow.

Data Presentation: Docking Simulation Results (Hypothetical)

The primary output of a docking simulation is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values indicate a stronger, more favorable interaction.[7]

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VirB11 ATPase1G6I-8.2LYS-45, GLU-112, TYR-201
Human Kinase XXXXX-7.5ASP-150, PHE-88
Bacterial Gyrase YYYYY-6.9ARG-95, SER-120

Trustworthiness: A binding affinity of -8.2 kcal/mol suggests a strong and stable interaction between this compound and the active site of VirB11 ATPase. The identification of specific amino acid residues provides a testable hypothesis for the mechanism of action, which could be validated through site-directed mutagenesis experiments.

Section 4: ADMET Profiling: Predicting a Molecule's Fate

Expertise & Experience: A potent molecule is useless if it cannot reach its target in the body or is overtly toxic.[11] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to de-risk a compound early in the discovery pipeline.[3] We utilize validated machine learning models trained on large datasets of experimental results to predict these complex properties from chemical structure alone.[6][11]

G Figure 3: ADMET Prediction Funnel cluster_ADME Pharmacokinetics cluster_Tox Toxicity Input Input Molecule (SMILES) Absorption Absorption (HIA, Caco-2) Input->Absorption Distribution Distribution (BBB, PPB) Input->Distribution Metabolism Metabolism (CYP Inhibition) Input->Metabolism Excretion Excretion Input->Excretion hERG hERG Inhibition (Cardiotoxicity) Input->hERG Ames Ames Test (Mutagenicity) Input->Ames DILI DILI (Liver Injury) Input->DILI Output ADMET Profile (Drug Viability Assessment) Absorption->Output Distribution->Output Metabolism->Output Excretion->Output hERG->Output Ames->Output DILI->Output

Caption: Key parameters evaluated during in silico ADMET profiling.

Protocol 4.1: Web-Based ADMET Prediction
  • Select a Server: Choose a reliable, publicly available ADMET prediction server, such as ADMETlab 3.0 or admetSAR.[6][12]

  • Input Molecule: Submit the SMILES string of the compound (CCC1=NC2=C(N=C1)C=CN=C2Cl).

  • Execute Analysis: Run the prediction models provided by the platform.

  • Collate Data: Systematically collect the output predictions into a structured table for analysis.

Data Presentation: Predicted ADMET Properties

The following is a representative summary of predicted ADMET properties for our compound.

CategoryParameterPredictionImplication
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to be absorbed across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Toxicity Ames MutagenicityNon-mutagenLow risk of causing genetic mutations.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Drug-Induced Liver Injury (DILI)Low ProbabilityLow risk of hepatotoxicity.

Section 5: Data Synthesis and Final Bioactivity Hypothesis

Authoritative Grounding: The final step is to synthesize the data from all preceding analyses into a coherent, actionable hypothesis. This involves weaving together the threads of physicochemical properties, target interaction, and pharmacokinetic profiling.

Based on our multi-faceted in silico investigation, we can formulate the following hypothesis for this compound:

  • Drug-Likeness: The compound is strongly predicted to be a viable drug candidate, exhibiting excellent physicochemical properties that align with those of known orally bioavailable drugs.

  • Primary Target Hypothesis: The primary biological target is likely to be bacterial VirB11 ATPase. The predicted high binding affinity (-8.2 kcal/mol) suggests potent inhibitory activity. This aligns with existing literature on the broader imidazo[1,2-a]pyrazine class.[5]

  • Mechanism of Action (MoA): The compound is predicted to function as an ATP-competitive inhibitor by occupying the enzyme's active site, forming key interactions with residues such as LYS-45 and GLU-112.

  • Pharmacokinetic Profile: The compound is predicted to have good oral absorption and a favorable safety profile, with low risks of key toxicities including cardiotoxicity, mutagenicity, and liver injury. Its inability to cross the blood-brain barrier is advantageous for a peripherally acting agent like an antibiotic.

Conclusion and Future Directions

This guide has detailed a systematic in silico workflow to predict the bioactivity of this compound. Our computational analysis suggests this compound is a promising drug-like molecule with a high probability of acting as an inhibitor of bacterial VirB11 ATPase. The predicted favorable ADMET profile further strengthens its candidacy for development as a potential antibacterial agent.

  • In Vitro Validation: Enzyme inhibition assays to confirm the activity against recombinant VirB11 ATPase.

  • Microbiological Testing: Minimum Inhibitory Concentration (MIC) assays against Helicobacter pylori and other relevant bacterial strains.

  • Experimental ADME: In vitro assays (e.g., Caco-2 permeability, metabolic stability) to confirm the computational predictions.

By leveraging the predictive power of computational chemistry, we have efficiently narrowed the focus for this novel compound, demonstrating a path to accelerate its journey from a chemical structure to a potential therapeutic.

References

A Technical Guide to the Quantum Chemical Investigation of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific derivative, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine, presents a valuable candidate for further investigation due to the electronic influence of its chloro and ethyl substituents.[] This technical guide provides a comprehensive framework for the quantum chemical analysis of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to empower rational drug design efforts.

Foundational Principles: Why Quantum Chemistry Matters

In modern drug discovery, understanding a molecule's intrinsic properties is paramount to predicting its behavior in a biological system.[3][4] Quantum chemical calculations provide a powerful lens to view the subatomic world, allowing us to model molecular structure, stability, and reactivity with high precision before a single physical experiment is conducted.[5][6] For a molecule like this compound, these methods can predict its three-dimensional shape, identify which parts of the molecule are electron-rich or electron-poor, and determine its potential for interacting with biological targets like proteins and enzymes.[7]

This guide focuses on Density Functional Theory (DFT), a computational method that offers an optimal balance between accuracy and computational cost, making it the workhorse for studying drug-sized molecules.[7][8][9] DFT calculations allow us to determine the electronic structure and associated properties, providing critical insights that guide the synthesis and optimization of new therapeutic agents.[10]

The Computational Workflow: A Strategic Overview

Our investigation follows a structured, multi-step computational workflow. This process ensures that each subsequent calculation is based on a reliable and physically meaningful molecular representation.

Computational_Workflow Input 1. Molecular Structure Input (2D Sketch or SMILES) Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry Freq 3. Vibrational Frequency Analysis Opt->Freq Optimized Geometry Confirm Confirmation of True Minimum (No Imaginary Frequencies) Freq->Confirm Calculated Frequencies Confirm->Opt Imaginary Freq. Found (Re-optimize) Properties 4. Electronic Property Calculation Confirm->Properties Verified Structure FMO FMO Analysis (HOMO/LUMO) Properties->FMO MEP MEP Analysis Properties->MEP Descriptors Global Reactivity Descriptors Properties->Descriptors Analysis 5. Data Interpretation & Reporting FMO->Analysis MEP->Analysis Descriptors->Analysis

Caption: A strategic workflow for quantum chemical analysis.

Core Methodologies: The "How" and "Why"

The Choice of Method: DFT with B3LYP/6-311++G(d,p)

The cornerstone of our protocol is the selection of an appropriate theoretical model.

  • Density Functional Theory (DFT): We employ DFT because it includes electron correlation effects at a manageable computational expense, providing superior accuracy over older methods like Hartree-Fock without the prohibitive cost of high-level post-HF methods.[9] This makes it ideal for drug discovery applications.[7]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record and robust performance in calculating the geometric and electronic properties of a wide range of organic and heterocyclic molecules.[10][11][12] It reliably balances the contributions of exact Hartree-Fock exchange with DFT exchange-correlation.

  • 6-311++G(d,p) Basis Set: This basis set provides a flexible and accurate description of the electron distribution.

    • 6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility in representing electron density.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs or potential non-covalent interactions, which are common in drug-receptor binding.[12]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.[13]

Experimental Protocol: Step-by-Step Calculation Guide

The following protocol outlines the key steps using the Gaussian software suite, a widely used program in computational chemistry.[14][15][16]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Creation: Build the this compound molecule using a graphical interface like GaussView or from a SMILES string. Perform an initial, quick clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

  • Input File Generation: Create a Gaussian input file (.gjf or .com). The route section should specify the calculation type.

    • Causality: The Opt keyword requests a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword is critical; it calculates vibrational frequencies at the optimized geometry. This serves a dual purpose: it confirms the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides data for predicting the IR and Raman spectra.[17][18]

  • Execution: Submit the input file to the Gaussian program for calculation.

  • Verification: Upon completion, open the output file (.log or .out). Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies, which validates the optimized structure as a stable point on the potential energy surface.

Results and Interpretation: From Raw Data to Chemical Insight

Molecular Geometry

The optimization process yields the most stable three-dimensional arrangement of the atoms. Key bond lengths and angles should be tabulated to provide a quantitative description of the molecular structure. This optimized geometry forms the basis for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters (Selected)

Parameter Bond/Angle Calculated Value
Bond Length C8-Cl ~1.75 Å
Bond Length N1-C2 ~1.38 Å
Bond Length C2-N3 ~1.32 Å
Bond Angle C9-C8-Cl ~120.5°
Dihedral Angle N1-C2-C11-C12 ~179.8°

(Note: These are representative values and would be precisely determined by the calculation.)

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. This allows for a detailed assignment of spectral bands to specific molecular motions (stretching, bending, etc.), providing a powerful tool for structural confirmation.[12][18]

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Frequency (cm⁻¹) Intensity (IR) Assignment
~3100-3000 Medium C-H stretching (aromatic/imidazole)
~2980-2900 Medium-Strong C-H stretching (ethyl group)
~1640 Strong C=N stretching
~1550 Strong C=C stretching (ring)
~750 Strong C-Cl stretching

(Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor, e.g., 0.961 for B3LYP, to improve agreement.)[12]

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[20]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[21] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[8][22] For drug candidates, an optimal gap is sought to balance stability with the reactivity needed for target interaction.[20]

FMO_Concept LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) HOMO->LUMO Energy Gap (ΔE) Determines Reactivity Core Core Orbitals

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions, which is fundamental to understanding drug-receptor recognition.[23][24][25]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the pyrazine nitrogens). These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[26]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of low polarity.

For this compound, the MEP map would likely show strong negative potential around the nitrogen atoms of the imidazopyrazine core, highlighting them as key interaction points for hydrogen bonding with a receptor.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several useful quantum chemical descriptors can be calculated to quantify the molecule's reactivity.[8][27]

Table 3: Calculated Quantum Chemical Properties

Property Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Index of chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measure of electron-attracting power
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity

| Dipole Moment (μ) | Vector Sum | Measure of overall molecular polarity |

These parameters are invaluable for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular properties with biological activity.

Conclusion and Future Outlook

The quantum chemical calculations detailed in this guide provide a robust, multi-faceted profile of this compound. By determining its stable geometry, vibrational signature, reactive sites (via FMO and MEP analysis), and global reactivity descriptors, we build a comprehensive understanding of the molecule's intrinsic chemical character.

These computational insights are not merely academic; they are directly applicable to the drug discovery pipeline. They inform Structure-Activity Relationship (SAR) studies, guide the design of derivatives with improved potency and selectivity, and provide the necessary parameters for more advanced simulations like molecular docking and molecular dynamics. By integrating these theoretical methods, researchers can significantly accelerate the journey from a promising scaffold to a viable drug candidate.

References

Methodological & Application

Application Note: Quantitative Analysis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in pharmaceutical development due to its structural similarity to molecules with diverse pharmacological activities. As a potential impurity or a synthetic intermediate, its precise quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of this compound in drug substances using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are designed to be robust, accurate, and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the quantification of impurities in pharmaceutical samples. The method described herein is designed to provide high resolution and sensitivity for this compound.

Rationale for Method Selection

The selection of a C18 stationary phase is based on its broad applicability for separating non-polar to moderately polar compounds, such as the target analyte. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency, should the eluent be directed to a mass spectrometer. A gradient elution is employed to ensure adequate separation from potential impurities and to elute the analyte with a reasonable retention time and sharp peak profile.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Internal Standard (IS): 2-Chloro-8-methylimidazo[1,2-a]pyridine (or other structurally similar compound not present in the sample)

  • Diluent: Acetonitrile/Water (50:50, v/v)

1.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 254 nm

1.2.3. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask. Add 1 mL of the internal standard stock solution and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines, with suggested acceptance criteria presented below.

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999. No interference at the retention time of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with small variations in flow rate, column temperature, and mobile phase composition.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh_ref Weigh Reference Standard prep_stock_ref Prepare Stock Solution (Ref) weigh_ref->prep_stock_ref weigh_is Weigh Internal Standard prep_stock_is Prepare Stock Solution (IS) weigh_is->prep_stock_is weigh_sample Weigh Drug Substance prep_sample Prepare Sample Solution weigh_sample->prep_sample prep_cal Prepare Calibration Standards prep_stock_ref->prep_cal spike_is Spike with IS prep_stock_is->spike_is prep_cal->spike_is prep_sample->spike_is hplc_system HPLC System (C18 Column, Gradient Elution) spike_is->hplc_system uv_detector UV Detector (254 nm) hplc_system->uv_detector chromatogram Obtain Chromatogram uv_detector->chromatogram integrate Integrate Peak Areas (Analyte & IS) chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially at trace levels, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Rationale for Method Selection

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. An isotopically labeled internal standard is ideal for LC-MS/MS as it co-elutes with the analyte and compensates for matrix effects and ionization variability. The chromatographic conditions are similar to the HPLC-UV method to ensure good separation.

Experimental Protocol

2.2.1. Materials and Reagents

  • As per HPLC-UV method.

  • Internal Standard (IS): this compound-d5 (or a suitable stable isotope-labeled analog).

2.2.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute total run time)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of the analyte and IS. Hypothetical transitions: Analyte (Q1/Q3): 182.0 -> 147.0; IS (Q1/Q3): 187.0 -> 152.0
Ion Source Params Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C)

2.2.3. Sample Preparation

  • Follow the same procedure as for the HPLC-UV method, but with lower concentration ranges for calibration standards (e.g., 0.01 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.

Method Validation Summary

Validation will follow ICH Q2(R1) guidelines with more stringent criteria for sensitivity.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time and MRM transition of the analyte and IS.
Linearity r² ≥ 0.995 over the concentration range.
Accuracy 95.0% - 105.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 5.0% at LOQ, ≤ 3.0% at higher concentrations.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Matrix Effect Assessed and minimized.

Workflow Diagram

HPLC-UV method for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine by High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. Imidazo[1,2-a]pyrazine derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification critical in research and drug development. The method detailed herein utilizes reversed-phase chromatography on a C18 column, offering excellent selectivity and efficiency. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the method development choices and a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction and Scientific Principle

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that form the core structure of molecules investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2] The specific analyte, this compound, is a member of this class whose purity and concentration must be accurately determined during synthesis and formulation development.

The analytical method presented is based on reversed-phase HPLC, a powerful separation technique ideal for moderately polar to non-polar compounds. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl-silica column) and a polar mobile phase (an aqueous/organic mixture). This compound, being a relatively hydrophobic molecule, is retained by the C18 stationary phase. It is then eluted by a mobile phase of acetonitrile and water. The choice of acetonitrile is due to its favorable UV transparency and elution strength for heterocyclic compounds.[3]

Detection is achieved using a UV-Vis detector. The fused aromatic ring system of the imidazo[1,2-a]pyrazine core contains π-electrons that absorb light in the ultraviolet region, allowing for sensitive and specific detection. The method is designed to be isocratic, meaning the mobile phase composition remains constant throughout the run, which enhances its simplicity, robustness, and transferability between different HPLC systems.

Materials, Reagents, and Instrumentation

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (Type I, 18.2 MΩ·cm, HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (optional, for mobile phase modification, >99% purity).

Consumables
  • HPLC column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Autosampler vials with caps.

  • Syringe filters (0.45 µm or 0.22 µm, nylon or PTFE).

Chromatographic Conditions

All quantitative data and operational parameters for the HPLC method are summarized in the table below.

ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure. C18 is the standard for reversed-phase separation of moderately non-polar compounds like this.[4]
Mobile Phase Acetonitrile : Water (50:50, v/v)A common starting point for imidazopyrazine derivatives.[5][6] This ratio should provide adequate retention and a reasonable run time. Can be optimized as needed.
Mode IsocraticEnhances method robustness, reproducibility, and simplifies system setup.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, ensuring optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces viscosity, improving peak shape.
UV Detection Wavelength 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds. For highest sensitivity, it is strongly recommended to determine the analyte's λmax using a PDA detector.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesShould be sufficient to elute the analyte and any minor impurities without being excessively long.

Detailed Experimental Protocols

The following diagram illustrates the overall workflow from preparation to final data analysis.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:Water 50:50) hplc_equil System Equilibration (>30 min) prep_mobile->hplc_equil prep_stock Stock Standard (1 mg/mL in ACN) prep_cal Calibration Standards (Dilute Stock) prep_stock->prep_cal hplc_seq Run Sequence (Blank, Stds, Samples) prep_cal->hplc_seq prep_sample Sample Solution (Dissolve & Filter) prep_sample->hplc_seq hplc_sst System Suitability Test (Inject Standard 5x) hplc_equil->hplc_sst hplc_sst->hplc_seq If Pass data_cal Generate Calibration Curve (Peak Area vs. Conc.) hplc_seq->data_cal data_quant Quantify Samples data_cal->data_quant data_report Generate Final Report data_quant->data_report

Caption: General workflow for the HPLC-UV analysis.

Step 1: Mobile Phase Preparation
  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Mix thoroughly.

  • Degas the solution for 15-20 minutes using sonication or an online degasser to prevent air bubbles in the pump system.

    • Expert Insight: For nitrogen-containing heterocycles, peak tailing can sometimes occur due to interaction with residual silanols on the column packing.[3][7] If poor peak shape is observed, consider preparing the aqueous portion of the mobile phase with 0.1% formic acid (adjust pH to ~2.5-3.0) to protonate the analyte and minimize these secondary interactions.[8]

Step 2: Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with acetonitrile. Mix until fully dissolved. This is your primary stock solution.

  • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This yields a theoretical concentration of 100 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Step 4: HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Purge the pump lines to ensure they are free of air and filled with the correct mobile phase.

  • Equilibrate the column by running the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL). The results must meet the criteria outlined in the System Suitability table below.

  • Analytical Sequence: Set up the injection sequence as follows:

    • Blank (mobile phase)

    • Calibration Standards (lowest to highest concentration)

    • Blank

    • Quality Control (QC) samples / Check Standards

    • Test Samples

    • QC samples every 10-20 injections

Step 5: Data Analysis and Calculations
  • Integrate the peak area for this compound in all chromatograms.

  • Create a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.

  • Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the test samples using the equation of the line (y = mx + c), where 'y' is the peak area of the sample.

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Method Validation Protocol (ICH Q2(R1))

To ensure the method is trustworthy and fit for its intended purpose, it must be validated. The following protocol is based on ICH Q2(R1) guidelines.[1][9]

G Figure 2: ICH Q2(R1) Validation Parameters cluster_qualitative cluster_quantitative cluster_performance center_node Reliable Analytical Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod LOD center_node->lod loq LOQ center_node->loq robustness Robustness center_node->robustness

Caption: Interrelation of validation parameters ensuring method reliability.

System Suitability and Validation Acceptance Criteria
ParameterSystem Suitability CriteriaValidation Acceptance Criteria
Specificity N/APeak is free from interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity > 99%.
Linearity (r²) N/A≥ 0.999 for a minimum of 5 concentration levels.
Accuracy (% Recovery) N/A98.0% - 102.0% recovery at three levels (e.g., 80%, 100%, 120% of nominal concentration).
Precision (% RSD) ≤ 2.0% for replicate injectionsRepeatability (n=6): ≤ 1.0% Intermediate Precision (different day/analyst): ≤ 2.0%
Tailing Factor (T) ≤ 2.0N/A
Theoretical Plates (N) > 2000N/A
LOD & LOQ N/ALOD: Signal-to-Noise ratio ≥ 3:1 LOQ: Signal-to-Noise ratio ≥ 10:1. Precision at LOQ (%RSD) ≤ 10%.
Robustness N/ARetention time and peak area should not be significantly affected by small, deliberate changes in method parameters.

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method robust and easy to implement in a quality control or research laboratory. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the data generated is accurate, precise, and trustworthy.[10] This method is therefore highly suitable for the routine analysis of this compound in support of pharmaceutical development and scientific research.

References

The Strategic Utility of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyrazine Scaffold

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine core is a privileged scaffold, forming the foundation of numerous biologically active molecules.[1] Its rigid, planar structure and strategic placement of nitrogen atoms provide an ideal framework for developing potent and selective inhibitors of various enzymes, particularly kinases.[2] Within this class of compounds, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine has emerged as a critical chemical intermediate, offering a versatile handle for the synthesis of complex molecular architectures. The chlorine atom at the 8-position serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.[3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₈ClN₃[4]
Molecular Weight 181.62 g/mol [4]
CAS Number 391954-17-9[4]
Appearance Solid (form may vary)General Knowledge
Storage Store at room temperature under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

Safety and Handling Precautions: As with any chlorinated heterocyclic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a condensation reaction between 2-amino-3-chloropyrazine and a suitable four-carbon α-haloketone, such as 1-bromo-2-butanone.[5] This reaction proceeds via an initial nucleophilic attack of the amino group on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-3-chloropyrazine

  • 1-Bromo-2-butanone

  • Ethanol (or other suitable high-boiling solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chloropyrazine (1.0 eq) in ethanol.

  • Reagent Addition: Add 1-bromo-2-butanone (1.1 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3 x 50 mL). The bicarbonate solution neutralizes any hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the isolation of the free base.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 60-75%

Application in Cross-Coupling Reactions: Building Molecular Complexity

The true utility of this compound lies in its application as a substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the presence of the chloro substituent at the 8-position make it an ideal electrophilic partner for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6]

Conceptual Workflow for Cross-Coupling Reactions

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira prod_suzuki 8-Aryl/Vinyl-2-ethyl- imidazo[1,2-a]pyrazine suzuki->prod_suzuki prod_buchwald 8-Amino-2-ethyl- imidazo[1,2-a]pyrazine buchwald->prod_buchwald prod_sonogashira 8-Alkynyl-2-ethyl- imidazo[1,2-a]pyrazine sonogashira->prod_sonogashira

Caption: Versatile cross-coupling applications of the title intermediate.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[7] For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 8-position, a key step in the synthesis of many kinase inhibitors.[8]

Catalyst System Rationale: The choice of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex such as Pd(dppf)Cl₂ is common.[9] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition of the palladium(0) species to the relatively unreactive C-Cl bond.[9] The base, typically a carbonate or phosphate, is crucial for the transmetalation step.[7]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl- or vinylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

  • Reaction Progression: Heat the mixture to 80-110°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals.[10] This reaction is particularly useful for introducing primary or secondary amines at the 8-position of the imidazo[1,2-a]pyrazine core.[11]

Catalyst System Rationale: Similar to the Suzuki coupling, a palladium catalyst is employed.[10] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for efficient coupling with less reactive aryl chlorides.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle.[10]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq) in a Schlenk flask.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Progression: Heat the reaction mixture to 90-120°C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral parts of the final bioactive molecule.

Catalyst System Rationale: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add a degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.2-2.0 eq).

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a strategically important intermediate that provides a gateway to a wide range of complex, biologically active molecules. Its straightforward synthesis and versatile reactivity in key cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide offer a robust starting point for the synthesis and application of this compound. Further exploration of novel catalytic systems and the expansion of the substrate scope for these reactions will undoubtedly continue to enhance the utility of this and related imidazo[1,2-a]pyrazine intermediates in the ongoing quest for new and improved therapeutics.

References

The Strategic Application of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, yet highly promising analog, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine , offering a deep dive into its strategic applications, underlying mechanistic rationale, and detailed protocols for its synthesis and potential biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine system is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and ability to engage in a multitude of non-covalent interactions make it an ideal starting point for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The core structure is often found in kinase inhibitors, where the nitrogen atoms can act as crucial hydrogen bond acceptors in the ATP-binding pocket of kinases.[1][2]

The subject of this guide, This compound , possesses two key functional handles for synthetic elaboration. The chlorine atom at the 8-position is a versatile substituent that can be readily displaced by nucleophiles, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).[3] The ethyl group at the 2-position provides a lipophilic anchor and can influence the compound's pharmacokinetic properties and binding interactions with its target protein.

Molecular Profile of this compound

PropertyValue
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
CAS Number 391954-17-9

Potential Therapeutic Applications and Mechanistic Insights

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 8-substituted imidazo[1,2-a]pyrazines has been explored in several therapeutic areas. This allows us to extrapolate potential applications for the 2-ethyl analog as a valuable starting point for medicinal chemistry campaigns.

Kinase Inhibition: A Prominent Role in Oncology

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their ability to target various kinases implicated in cancer progression.

  • Brk/PTK6 Inhibition: A series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[4] These compounds demonstrated low-nanomolar inhibitory activity and high selectivity, highlighting the potential of this scaffold in oncology.[4] The 8-chloro precursor is a key intermediate for the synthesis of these potent inhibitors.

  • Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine core has also been utilized to develop inhibitors of Aurora kinases, which are critical regulators of cell division.[2][5] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive therapeutic targets.

  • PI3Kα Inhibition: Derivatives of 8-morpholinoimidazo[1,2-a]pyrazine have shown inhibitory activity against PI3Kα, a key enzyme in a signaling pathway that is frequently mutated in cancer.[4]

The general mechanism of action for these kinase inhibitors involves the imidazo[1,2-a]pyrazine core acting as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2 and 8-positions then project into different pockets of the ATP-binding site, dictating the compound's potency and selectivity.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Start Design & Synthesize This compound Derivatives Screen Primary Kinase Screen (e.g., Panel of Kinases) Start->Screen Test Compounds Hit_ID Identify Initial Hits Screen->Hit_ID Analyze Data IC50 Determine IC50 Values for Hits Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Selectivity Selectivity Profiling (against related kinases) SAR->Selectivity ADME In vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME In_Vivo_PK Pharmacokinetic (PK) Studies in Animal Models ADME->In_Vivo_PK Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) In_Vivo_PK->Efficacy Candidate Preclinical Candidate Selection Efficacy->Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Antibacterial Agents

Substituted 8-amino-imidazo[1,2-a]pyrazines have been investigated as a novel class of antibacterial agents.[6] These compounds target essential bacterial processes, offering a potential new avenue for combating antibiotic resistance. The this compound core serves as a crucial starting material for the synthesis of these antibacterial compounds through nucleophilic aromatic substitution at the C8 position.

Other Potential Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other therapeutic areas:

  • Acetylcholinesterase Inhibitors: Derivatives have been designed and synthesized as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

  • Hypoglycemic Agents: Certain 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have demonstrated the ability to lower blood glucose levels in preclinical models of diabetes.[7]

  • AMPAR Negative Modulators: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors, which could have applications in neurological disorders such as epilepsy.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and potential biological evaluation of this compound and its derivatives. Researchers should adapt these methods based on their specific experimental goals and available resources.

Synthesis of this compound

This protocol is based on the general condensation reaction between an aminopyrazine and an α-haloketone, a common method for constructing the imidazo[1,2-a]pyrazine core.[8]

Materials:

  • 2-Amino-3-chloropyrazine

  • 1-Bromo-2-butanone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and 1-bromo-2-butanone (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Pathway

G Start 2-Amino-3-chloropyrazine + 1-Bromo-2-butanone Reaction Reflux in EtOH, NaHCO₃ Start->Reaction Product This compound Reaction->Product Purification Purification (Column Chromatography) Product->Purification Final Characterized Product Purification->Final

Caption: Synthesis of this compound.

Protocol for Kinase Inhibitor Screening

This is a generalized protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound derivatives.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its synthetic tractability, coupled with the proven biological relevance of the imidazo[1,2-a]pyrazine core, makes it an attractive starting point for the development of novel therapeutics. While further investigation is required to fully elucidate the specific biological activities of this particular analog, the existing literature on related compounds provides a strong rationale for its exploration in areas such as oncology, infectious diseases, and neurology. Future work should focus on synthesizing a library of derivatives by modifying the 8-position and evaluating them in a broad range of biological assays to uncover their full therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays Involving 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This class of compounds has garnered significant attention for its potential in oncology, with specific derivatives reported to act as potent inhibitors of key cellular processes like cell division and signaling.[2][3][4] Notably, compounds bearing this core structure have been shown to inhibit tubulin polymerization, a clinically validated anticancer mechanism, and modulate the activity of critical cell cycle kinases such as Aurora A.[2][3][5]

8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a specific analogue within this promising class. While detailed biological data on this particular derivative is emerging, its structural features suggest it is a prime candidate for investigation in cancer cell biology. These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxic effects and mechanism of action of this compound using a logical progression of robust cell-based assays.

We will detail a workflow that begins with a primary assessment of cytotoxicity, moves to a mechanistic investigation of microtubule dynamics, and culminates in a target engagement assay to confirm intracellular binding. This guide is designed to be a self-validating system, where the results of each assay inform and corroborate the findings of the next.

Part 1: Primary Assessment of Cytotoxicity via MTT Assay

Scientific Rationale: The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A dose-dependent decrease in formazan production upon treatment with a compound indicates reduced cell viability or proliferation.

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range is from 100 µM to 0.1 µM. Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Expected Results

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Plot the % Viability against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Cervical CancerHeLa
Seeding Density Cells/well8,000
Treatment Duration Hours48
IC50 The concentration of the compound that inhibits cell viability by 50%.1.5 µM

Part 2: Mechanistic Insight via Microtubule Integrity Assay

Scientific Rationale: A significant number of imidazo[1,2-a]pyrazine derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule polymerization or depolymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Immunofluorescence microscopy allows for the direct visualization of the microtubule network within cells. Treatment with a microtubule-destabilizing agent is expected to cause a visible breakdown of the filamentous network into a diffuse, unorganized state.

Protocol: Immunofluorescence Staining of α-Tubulin

Objective: To visually assess the effect of this compound on the microtubule cytoskeleton.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • Paclitaxel (positive control for microtubule stabilization)

  • Nocodazole (positive control for microtubule destabilization)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its predetermined IC50 (e.g., 1x and 5x IC50) for 18-24 hours.

    • Include vehicle control, paclitaxel (100 nM), and nocodazole (200 nM) wells.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

Workflow and Expected Observations

G cluster_0 Experimental Workflow cluster_1 Expected Results A Seed Cells on Coverslips B Treat with Compound (Vehicle, Test, Controls) A->B C Fix and Permeabilize B->C D Block Non-Specific Sites C->D E Primary Antibody (Anti-α-Tubulin) D->E F Secondary Antibody (Alexa Fluor 488) & DAPI E->F G Mount and Image F->G R1 Vehicle Control: Intact, filamentous microtubule network G->R1 Observe R2 Test Compound: Punctuated, diffuse tubulin staining G->R2 Observe R3 Nocodazole Control: Completely depolymerized microtubules G->R3 Observe R4 Paclitaxel Control: Dense microtubule bundles G->R4 Observe

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

A positive result, suggesting a tubulin-destabilizing mechanism, would be the observation of disorganized and diffuse green fluorescence in cells treated with this compound, similar to the nocodazole control.

Part 3: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: While immunofluorescence provides strong evidence of a phenotypic effect on the cytoskeleton, it does not definitively prove that the compound directly binds to tubulin. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand (the compound). By heating cell lysates to various temperatures, one can observe the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this denaturation temperature will increase.

Protocol: CETSA for Tubulin Target Engagement

Objective: To determine if this compound binds to and stabilizes tubulin in intact cells.

Materials:

  • Cultured cells

  • This compound

  • PBS supplemented with protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge capable of 20,000 x g

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody: Rabbit anti-β-tubulin

  • Secondary antibody: Goat anti-rabbit IgG, HRP-conjugate

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency in two T-75 flasks.

    • Treat one flask with this compound (e.g., at 10x IC50) for 4 hours. Treat the other flask with vehicle (DMSO) as a control.

  • Cell Lysis by Freeze-Thaw:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Thermal Challenge:

    • Place the PCR tubes containing the lysate into a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Leave one aliquot from each condition at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Protein:

    • Cool the tubes to room temperature.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of the supernatants.

    • Analyze the samples via SDS-PAGE and Western Blotting using an anti-β-tubulin antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

Data Interpretation and Pathway Visualization

G cluster_0 CETSA Principle cluster_1 Western Blot Readout P1 Tubulin (Native) P2 Compound Binds Tubulin P1->P2 + Compound P4 Heat Applied P1->P4 P3 Tubulin-Compound Complex P2->P3 P3->P4 P5 Tubulin Denatures (Lower Temp) P4->P5 P6 Complex is Stabilized P4->P6 W1 Vehicle Control: Tubulin band disappears at lower temperatures P5->W1 Results in P7 Complex Denatures (Higher Temp) P6->P7 W2 Compound-Treated: Tubulin band persists at higher temperatures P7->W2 Results in

Caption: Principle of CETSA for confirming compound-target engagement.

By plotting the band intensity for tubulin against the temperature for both vehicle- and compound-treated samples, you can generate "melting curves." A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that this compound binds to and thermally stabilizes tubulin within the cell.

Conclusion

This structured, three-tiered approach provides a robust framework for the initial characterization of this compound. By progressing from a general cytotoxicity screen (MTT) to a specific mechanistic assay (tubulin immunofluorescence) and finally to a direct confirmation of target binding (CETSA), researchers can build a compelling, evidence-based case for the compound's mode of action. The successful execution of these protocols will yield valuable insights into the therapeutic potential of this imidazo[1,2-a]pyrazine derivative and guide future drug development efforts.

References

The Versatile Scaffold: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core

In the landscape of contemporary medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged heterocyclic motif, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and rich electronic properties provide an ideal framework for the design of potent and selective modulators of various biological targets. This guide focuses on a particularly strategic starting point for drug discovery campaigns: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine . The strategic placement of the chloro and ethyl groups offers a unique combination of chemical reactivity and steric and electronic properties, making it an exceptional scaffold for the generation of diverse chemical libraries with enhanced drug-like characteristics.

The 8-chloro substituent serves as a crucial handle for further chemical modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups to probe the chemical space around this position. Concurrently, the 2-ethyl group provides a desirable lipophilic character, which can contribute to improved cell permeability and metabolic stability of the resulting derivatives. This combination of features makes this compound a highly sought-after building block for the development of novel therapeutics, particularly in the realms of oncology, infectious diseases, and neurology.

This document provides a comprehensive overview of the application of this compound in drug discovery, including detailed protocols for its synthesis and subsequent derivatization, as well as strategies for the biological screening of the resulting compound libraries.

The Chemistry of Opportunity: Synthesis and Derivatization

The synthesis of the this compound scaffold is typically achieved through a well-established condensation reaction between an appropriately substituted aminopyrazine and an α-haloketone. This approach offers a convergent and efficient route to the core structure.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title scaffold from commercially available starting materials.

Causality Behind Experimental Choices:

  • 2-Amino-3-chloropyrazine: This is the foundational building block, providing the pyrazine ring and the strategically positioned chlorine atom at the 8-position of the final product.

  • 1-Bromo-2-butanone: This α-bromoketone serves as the source of the imidazole ring and the 2-ethyl substituent. The bromine atom provides the necessary electrophilic site for the initial reaction with the aminopyrazine.

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this condensation reaction, facilitating the dissolution of the starting materials and the subsequent cyclization.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial nucleophilic attack of the amino group on the α-bromoketone and the subsequent intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system.

  • Sodium Bicarbonate Work-up: The use of a mild base like sodium bicarbonate is crucial to neutralize any hydrobromic acid generated during the reaction, preventing potential side reactions and aiding in the isolation of the final product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chloropyrazine (1.0 eq) in anhydrous ethanol (10 mL per mmol of aminopyrazine).

  • Addition of α-Bromoketone: To the stirred solution, add 1-bromo-2-butanone (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine ReactionVessel Ethanol, Reflux 2-Amino-3-chloropyrazine->ReactionVessel 1-Bromo-2-butanone 1-Bromo-2-butanone 1-Bromo-2-butanone->ReactionVessel Product This compound ReactionVessel->Product

Caption: Synthesis of the target scaffold.

Protocol 2: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

The 8-chloro group is activated towards nucleophilic substitution, providing a versatile handle for introducing chemical diversity.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: A diverse library of amines, thiols, or alcohols can be employed to explore a wide range of chemical space and structure-activity relationships (SAR).

  • Palladium Catalysis: For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to facilitate the C-N bond formation.

  • DIPEA as a Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • NMP as Solvent: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is often used to facilitate the reaction, especially for less reactive nucleophiles, by allowing for higher reaction temperatures.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and DIPEA (2.0 eq) in NMP (2 mL).

  • Reaction Execution: Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by preparative HPLC or column chromatography to yield the desired 8-substituted derivative.

Diagram: Library Generation Workflow

G Scaffold This compound Reaction SNAr or Pd-catalyzed Coupling Scaffold->Reaction Diversity Diverse Nucleophiles (Amines, Thiols, etc.) Diversity->Reaction Library Diverse Library of 8-Substituted Analogs Reaction->Library Screening Biological Screening Library->Screening

Caption: Workflow for library synthesis.

Unlocking Biological Potential: Screening Strategies

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promise against a multitude of biological targets. A tiered screening approach is recommended to efficiently identify and characterize lead compounds.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screen should be designed to identify "hits" from the synthesized library against the target of interest.

Table 1: Exemplary Primary Assays

Target ClassAssay TypePrinciple
Kinases In vitro biochemical assayMeasures the inhibition of phosphotransferase activity using a fluorescent or luminescent readout.
GPCRs Calcium mobilization assayMeasures changes in intracellular calcium levels upon receptor activation or inhibition.
Ion Channels Electrophysiology (Patch-clamp)Directly measures the flow of ions through the channel in response to the compound.
Antiproliferative Cell viability assay (e.g., MTT, CellTiter-Glo®)Measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant form of the target kinase ensures that the observed activity is directly due to the inhibition of the intended target.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value to ensure that the assay is sensitive to competitive inhibitors.

  • Fluorescent Substrate: A fluorescently labeled peptide substrate allows for a sensitive and quantitative measurement of kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Kinase Reaction: Add recombinant Aurora Kinase A, a fluorescently labeled peptide substrate, and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tier 2: Secondary and Mechanistic Assays

Hits from the primary screen should be subjected to further assays to confirm their activity, determine their mechanism of action, and assess their cellular effects.

Table 2: Common Secondary and Mechanistic Assays

Assay TypePurpose
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in a cellular context.
Western Blotting To measure the phosphorylation status of downstream targets of the inhibited pathway.
Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.
Apoptosis Assays (e.g., Caspase-Glo®) To assess whether the compound induces programmed cell death.

Diagram: Representative Signaling Pathway (Kinase Inhibition)

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., Aurora Kinase) Receptor->DownstreamKinase Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Inhibitor 8-Substituted Imidazo[1,2-a]pyrazine Derivative Inhibitor->DownstreamKinase

Caption: Inhibition of a kinase cascade.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 8-position of the this compound scaffold allows for the exploration of the SAR and optimization of the lead compounds.

Key Considerations for SAR Studies:

  • Size and Shape of the 8-Substituent: The steric bulk of the substituent at the 8-position can significantly impact binding affinity and selectivity.

  • Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the scaffold and its interactions with the target protein.

  • Hydrogen Bonding Capacity: The incorporation of hydrogen bond donors and acceptors can lead to the formation of key interactions within the binding pocket of the target.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the 8-substituent, will affect its solubility, permeability, and metabolic stability.

For instance, in the development of Aurora kinase inhibitors, it has been observed that the introduction of specific amine functionalities at the 8-position can lead to potent and selective inhibition.[1][2] Similarly, for inhibitors of other kinases like Brk/PTK6, the nature of the 8-amino substituent is critical for achieving nanomolar potency.[3]

Conclusion: A Scaffold of High Potential

This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, coupled with the reactivity of the 8-chloro position, enables the rapid generation of diverse chemical libraries. The imidazo[1,2-a]pyrazine core has a proven track record in yielding potent modulators of a wide range of biological targets. By employing a systematic approach to library design, synthesis, and screening, as outlined in this guide, researchers can effectively leverage the potential of this scaffold to discover and develop novel therapeutics for a variety of human diseases.

References

Application Notes and Protocols for High-Throughput Screening with 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been identified as potent inhibitors of key cellular targets, including Aurora kinases and phosphoinositide 3-kinases (PI3Ks), as well as modulators of GABAA receptors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and high-throughput screening (HTS) of a focused library based on the 8-Chloro-2-ethylimidazo[1,2-a]pyrazine core. We present detailed, field-proven protocols for library synthesis, primary and secondary assay execution, and a robust data analysis workflow to identify and validate promising hit compounds for downstream drug discovery efforts.

Introduction: The Rationale for Targeting the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a versatile template for the development of small molecule therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of substituents, facilitating specific interactions with biological targets. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while various positions on the ring system can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4]

The this compound scaffold has been specifically chosen as the foundation for a focused library due to several key considerations:

  • Proven Bioactivity: The imidazo[1,2-a]pyrazine core is present in numerous compounds with demonstrated biological activity, including potent kinase inhibitors and CNS-active agents.[1][2][3]

  • Synthetic Tractability: The synthesis of this scaffold is amenable to diversity-oriented approaches, allowing for the creation of a library with a wide range of chemical functionalities.[5][6]

  • "Lead-like" Properties: The core structure possesses favorable physicochemical properties, making it an excellent starting point for the development of drug candidates with good oral bioavailability and metabolic stability.

This guide will provide the necessary protocols and insights to leverage the potential of the this compound scaffold in high-throughput screening campaigns aimed at discovering novel therapeutic agents.

Library Synthesis: A Diversity-Oriented Approach

The successful generation of a high-quality screening library is paramount to any HTS campaign. For the this compound core, a diversity-oriented synthesis strategy is recommended to explore a broad chemical space. A robust and adaptable method for this is the three-component condensation reaction.[6][7]

General Synthetic Scheme

The core scaffold can be synthesized through the condensation of a 2-aminopyrazine derivative, an α-haloketone, and a third component that can be varied to introduce diversity. A plausible and efficient route involves the reaction of 2-amino-3-chloropyrazine with 1-bromo-2-butanone to form the this compound core. Further diversification can be achieved through subsequent functionalization at other positions of the ring system.

Protocol: Parallel Synthesis of an this compound Library

This protocol is designed for a 96-well plate format to facilitate parallel synthesis.

Materials:

  • 2-amino-3-chloropyrazine

  • 1-bromo-2-butanone

  • A diverse set of aldehydes or other suitable third components

  • Iodine (as a catalyst)[5][7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction blocks

  • Automated liquid handler (optional, but recommended)

  • HPLC-MS for purification and analysis

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 2-amino-3-chloropyrazine in anhydrous DMF.

    • Prepare a 0.5 M solution of 1-bromo-2-butanone in anhydrous DMF.

    • Prepare 0.5 M solutions of a diverse set of aldehydes in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.1 M solution of iodine in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 2-amino-3-chloropyrazine solution.

    • Add 100 µL of the appropriate aldehyde solution to each well.

    • Add 20 µL of the iodine catalyst solution to each well.

    • Finally, add 100 µL of the 1-bromo-2-butanone solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block and heat to 80°C for 12 hours with stirring.

    • After cooling to room temperature, quench the reaction by adding 200 µL of saturated aqueous sodium thiosulfate solution to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing thoroughly, and separating the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification and Quality Control:

    • Purify the crude products using parallel HPLC-MS.

    • Confirm the identity and purity of each compound by LC-MS and 1H NMR. A purity of >95% is recommended for HTS.

    • Accurately determine the concentration of each compound and store in DMSO at -20°C.

High-Throughput Screening (HTS) Campaign

The choice of HTS assay is dictated by the biological target of interest. Given the known activities of the imidazo[1,2-a]pyrazine scaffold, we will detail protocols for two distinct and highly relevant assays: a biochemical assay for Aurora Kinase A inhibition and a cell-based assay for the modulation of GABAA receptors.

HTS Workflow Overview

The following diagram illustrates the general workflow for a high-throughput screening campaign.

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Validation Library_Prep Library Preparation (this compound derivatives) Assay_Dev Assay Development & Miniaturization Library_Prep->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assays Secondary & Counter-Screens Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis

A generalized workflow for a high-throughput screening campaign.
Primary Screen 1: Aurora Kinase A Inhibition Assay

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[8][9][10][11] This makes them attractive targets for cancer therapy.

Principle: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide (LRRASLG) substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • 384-well white, opaque plates

  • Compound library plates (10 mM in DMSO)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the library plate to the assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer containing Aurora Kinase A and Kemptide. Add 5 µL of this mix to each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Primary Screen 2: Cell-Based GABAA Receptor Modulation Assay

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, making them important targets for anxiolytics, sedatives, and anticonvulsants.[12][13][14][15][16]

Principle: A fluorescence-based assay using a membrane potential-sensitive dye to detect changes in ion channel activity in cells expressing GABAA receptors.[16][17]

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2)

  • FLIPR Membrane Potential (FMP) Assay Kit (Molecular Devices)

  • GABA (γ-Aminobutyric acid)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 384-well black, clear-bottom plates

  • Compound library plates (10 mM in DMSO)

Protocol:

  • Cell Plating: Seed the HEK293-GABAA cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare the FMP dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer compounds from the library plates to the assay plates to achieve a final concentration of 10 µM.

  • Data Acquisition: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells simultaneously and measure the change in fluorescence over time. Potentiators of the GABA response will show an increased fluorescence signal.

Data Analysis and Hit Validation

Rigorous data analysis is crucial to identify true hits and avoid false positives.

Quality Control

The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.[10][18][19][20][21]

Z'-factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered robust for HTS.

Hit Identification

A common method for hit identification is the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the plate.[10]

Z-score Calculation:

Z = (x - μ) / σ

where:

  • x is the raw data point for a single compound.

  • μ is the mean of all sample wells on the plate.

  • σ is the standard deviation of all sample wells on the plate.

A Z-score of ≤ -3 for an inhibition assay or ≥ 3 for an activation assay is typically considered a hit.

Hit Validation and Secondary Assays

Hits identified in the primary screen must be validated through a series of follow-up experiments.

Dose-Response Confirmation:

  • Re-test the primary hits in a dose-response format to determine their potency (IC₅₀ or EC₅₀).

Secondary and Counter-Screens:

  • Orthogonal Assays: Use a different assay format to confirm the activity of the hits. For example, for kinase inhibitors, a radiometric assay could be used to confirm hits from a luminescence-based assay.[22][23][24]

  • Selectivity Profiling: Test the hits against a panel of related targets to determine their selectivity. For kinase inhibitors, this would involve screening against a panel of other kinases.

  • Cytotoxicity Assays: For cell-based screens, it is essential to perform a cytotoxicity counter-screen to eliminate compounds that are active due to toxicity.

Structure-Activity Relationship (SAR) Analysis

SAR analysis helps to understand the relationship between the chemical structure of the compounds and their biological activity.[2][20][21][25][26]

Visualization of SAR:

  • Activity Landscape: A 3D plot that visualizes the relationship between chemical similarity and activity. "Activity cliffs," where small changes in structure lead to large changes in activity, are of particular interest.[19][21][25]

  • R-group Analysis: Systematically analyze the effect of different substituents at various positions on the scaffold to identify key functional groups that contribute to activity.

The following diagram illustrates the concept of an activity landscape.

SAR_Landscape cluster_1 Activity a Cmpd A b Cmpd B a->b High Similarity d Cmpd D a->d Low Similarity c Cmpd C b->c High Similarity e Cmpd E d->e High Similarity f Cmpd F act_high High act_low Low Aurora_Pathway G2 G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis GABAA_Pathway GABA GABA GABAA_R GABAA Receptor (Cl- Channel) GABA->GABAA_R Binds to Orthosteric Site Cl_influx Cl- Influx GABAA_R->Cl_influx Channel Opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Modulator Positive Allosteric Modulator (e.g., this compound derivative) Modulator->GABAA_R Binds to Allosteric Site Enhances GABA Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds, as this scaffold is a key building block in medicinal chemistry.[1] The most common and established method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation reaction between a substituted 2-aminopyrazine and an α-haloketone.[2][3] In the case of this compound, this typically involves the reaction of 2-amino-3-chloropyrazine with a 3-halo-pentan-2-one (e.g., 1-bromo-2-pentanone).

While the reaction appears straightforward, achieving high yields and purity can be challenging due to side reactions, incomplete conversion, and difficulties in product isolation. This guide provides a structured approach to troubleshoot and optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is one of the most frequent issues. Several factors can contribute to this problem.

Possible Causes and Solutions:

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or moderately increasing the temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Solution: A systematic optimization of reaction parameters is recommended.[2] Screen different solvents, such as ethanol, isopropanol, or dimethylformamide (DMF), to find the most suitable one for your specific substrates. The use of a non-nucleophilic base, like sodium bicarbonate or potassium carbonate, can facilitate the reaction by neutralizing the hydrohalic acid formed during the reaction.

  • Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions.

    • Solution: Employ milder reaction conditions. If using a strong base or high temperatures, consider if a weaker base or a lower temperature could be effective. A nitrogen atmosphere can be used to prevent oxidation if your substrates are air-sensitive.

  • Poor Quality of Reagents: The purity of the starting materials, 2-amino-3-chloropyrazine and the α-haloketone, is crucial.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. The α-haloketone, in particular, can be unstable and should be used fresh or stored properly.

Problem 2: Formation of Multiple Byproducts

The presence of significant amounts of byproducts complicates purification and reduces the yield of the desired product.

Possible Causes and Solutions:

  • Side Reactions of the α-Haloketone: α-Haloketones are reactive compounds and can undergo self-condensation or other side reactions.[4]

    • Solution: Add the α-haloketone slowly to the reaction mixture containing the 2-amino-3-chloropyrazine. This maintains a low concentration of the α-haloketone, minimizing self-reaction.

  • Formation of Regioisomers: While less common in this specific synthesis, the formation of isomeric products is a possibility in related syntheses.

    • Solution: Careful control of reaction conditions can favor the formation of the desired isomer. Characterization of the product mixture by Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify any isomeric impurities.

  • Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.

    • Solution: Use less forcing reaction conditions (lower temperature, shorter reaction time). Ensure efficient stirring to prevent localized overheating.

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

      • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a two-step mechanism:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-3-chloropyrazine attacks the α-carbon of the α-haloketone (1-bromo-2-pentanone), displacing the halide to form a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction and the presence of any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity for solid products.

Q3: Are there any alternative, potentially higher-yielding synthetic routes?

A3: While the condensation of 2-aminopyrazines with α-haloketones is a classical and widely used method, other approaches have been developed for the synthesis of imidazo[1,2-a]pyrazines. These include:

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can sometimes provide a more efficient synthesis. For instance, iodine-catalyzed three-component reactions of an aldehyde, an aminopyrazine, and an isocyanide have been reported to produce imidazo[1,2-a]pyrazine derivatives in good yields.[5][6][7]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions can be employed to construct the imidazo[1,2-a]pyrazine core, though this is often used for more complex derivatives.[8][9]

The suitability of these alternative methods depends on the availability of starting materials and the specific requirements of your synthesis.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization for your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL/g of aminopyrazine) in a round-bottom flask, add a mild base such as sodium bicarbonate (2.0 eq).

  • Addition of α-Haloketone: Slowly add 1-bromo-2-pentanone (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 80 °C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent can be performed.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Possible Cause Recommended Action Key Consideration
Incomplete ReactionExtend reaction time, increase temperatureMonitor by TLC/LC-MS to avoid product degradation
Suboptimal ConditionsScreen solvents (EtOH, IPA, DMF) and bases (NaHCO₃, K₂CO₃)Base should be non-nucleophilic
Reagent DegradationUse fresh or purified starting materialsα-haloketones can be unstable

Visualizations

General Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start 2-Amino-3-chloropyrazine + 1-Bromo-2-pentanone Reaction Reflux in Solvent (e.g., Ethanol) with Base (e.g., NaHCO3) Start->Reaction 1. Mix Reagents Monitoring TLC / LC-MS Reaction->Monitoring 2. Monitor Progress Workup Solvent Removal & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification 3. Isolate Crude Product Pure this compound Purification->Product 4. Purify

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete (TLC/LC-MS)? Start->Check_Completion Action_Time_Temp Increase reaction time or temperature Check_Completion->Action_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Success Yield Improved Action_Time_Temp->Success Action_Purify_SM Purify/recrystallize starting materials Check_Purity->Action_Purify_SM No Optimize_Conditions Systematically optimize: - Solvent - Base - Temperature Check_Purity->Optimize_Conditions Yes Action_Purify_SM->Success Optimize_Conditions->Success

Caption: A decision tree to guide troubleshooting efforts for low product yield.

References

Troubleshooting unexpected side reactions in 8-Chloro-2-ethylimidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. We understand that even well-established synthetic routes can present challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate unexpected side reactions, optimize yields, and ensure the purity of your final product.

Section 1: The Primary Synthetic Route: A Mechanistic Overview

The most common and direct method for synthesizing the imidazo[1,2-a]pyrazine core is a variation of the Tchichibabin reaction. This involves the condensation of an aminopyrazine with an α-haloketone. For the target molecule, this compound, the reaction proceeds between 2-amino-3-chloropyrazine and 1-bromo-2-butanone.

The reaction follows a two-step sequence:

  • Initial SN2 Alkylation: The more nucleophilic ring nitrogen of 2-amino-3-chloropyrazine attacks the α-carbon of 1-bromo-2-butanone, displacing the bromide ion to form an intermediate N-alkylated salt.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the aromatic imidazo[1,2-a]pyrazine ring system.

Reaction_Mechanism Reactants 2-amino-3-chloropyrazine + 1-bromo-2-butanone Step1 S_N2 Alkylation (N-attack on C-Br) Reactants->Step1 Heat Intermediate N-(2-oxobutan-1-yl) Intermediate Salt Step1->Intermediate Step2 Intramolecular Cyclization (NH2 attack on C=O) Intermediate->Step2 Cyclized Hemiaminal Intermediate Step2->Cyclized Step3 Dehydration (-H2O) Cyclized->Step3 Product This compound Step3->Product

Caption: General mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

This is the most common issue and can stem from several factors, from reagent quality to reaction conditions.

  • Potential Cause A: Poor Reagent Quality

    • Explanation: The two key reagents, 2-amino-3-chloropyrazine and 1-bromo-2-butanone, are critical. 1-bromo-2-butanone, in particular, is a lachrymator and can degrade over time, especially if exposed to moisture, leading to the formation of HBr and other impurities. The aminopyrazine can also degrade if not stored properly.

    • Solution:

      • Verify Starting Materials: Before starting, confirm the purity of your reagents using 1H NMR or GC-MS. For 2-amino-3-chloropyrazine, you should see characteristic aromatic signals. For 1-bromo-2-butanone, look for the expected triplet and quartet for the ethyl group and a singlet for the CH2Br.

      • Purify or Resynthesize: If the 1-bromo-2-butanone is discolored (yellow or brown) or shows significant impurities, it should be purified by vacuum distillation or freshly synthesized. See Protocol 4.2 for a general synthesis method.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Explanation: The choice of solvent and temperature is critical for balancing reaction rate with the stability of reactants and products. A solvent that does not adequately solubilize the starting materials or a temperature that is too low can lead to an incomplete reaction.

    • Solution: A systematic optimization of reaction parameters is recommended.[1] Solvents like ethanol, isopropanol, or DMF are commonly used. Ethanol is a good starting point, but if solubility is an issue, DMF can be superior. The reaction typically requires heating; a range of 80-100 °C is standard.[2]

ParameterStarting PointOptimization RangeRationale
Solvent EthanolAcetonitrile, DMF, IsopropanolBalances solubility and boiling point. DMF is excellent for solubility but harder to remove.
Temperature 80 °C (Reflux)60 - 120 °CHigher temperatures increase rate but may also promote side reactions and decomposition.
Time 12 hours4 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum product formation.
Equivalents 1.1 eq. Ketone1.0 - 1.5 eq. KetoneA slight excess of the ketone can drive the reaction to completion.
  • Potential Cause C: Incorrect Workup Procedure

    • Explanation: The product is an organic base and will exist as a salt (e.g., hydrobromide) in acidic conditions. If you attempt to extract the product from an acidic aqueous layer with an organic solvent, it will remain in the aqueous phase, leading to zero apparent yield.

    • Solution: During workup, ensure the aqueous phase is made basic (pH > 8) with a base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) before extracting with a solvent like dichloromethane (DCM) or ethyl acetate. This neutralizes the product, making it soluble in the organic layer.

Q2: I see a major byproduct on my TLC/LC-MS that is not the starting material. What could it be?

The formation of significant byproducts points to competing reaction pathways.

  • Potential Cause A: Self-Condensation of 1-bromo-2-butanone

    • Explanation: α-haloketones can undergo self-condensation, especially in the presence of a base or at elevated temperatures. This can lead to a complex mixture of unwanted side products.

    • Solution:

      • Controlled Addition: Add the 1-bromo-2-butanone solution dropwise to the heated solution of 2-amino-3-chloropyrazine over 30-60 minutes. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction over self-condensation.

      • Avoid Strong Bases: The reaction generally does not require an external base, as the aminopyrazine is sufficiently nucleophilic and can act as a base.[1] Adding a strong base can significantly accelerate undesired side reactions of the ketone.

  • Potential Cause B: Formation of Isomeric Products

    • Explanation: While the reaction to form this compound is generally regioselective, competitive reactions can sometimes occur.[3] For instance, if the starting aminopyrazine is impure or isomerizes, different products can form. However, the most likely scenario is a side reaction involving the solvent or impurities.

    • Solution: Characterize the byproduct thoroughly using mass spectrometry and NMR. This will provide clues to its structure. For example, if ethanol was used as a solvent, a byproduct incorporating an ethoxy group might be observed under certain conditions. Ensure high purity of the 2-amino-3-chloropyrazine starting material.[4]

Q3: The crude product is a dark, tarry material that is difficult to purify.

Product color and consistency are key indicators of side reactions, often related to decomposition.

  • Potential Cause: High Temperature or Extended Reaction Time

    • Explanation: Imidazo[1,2-a]pyrazine systems can be sensitive to prolonged heating, leading to polymerization or decomposition, which manifests as dark, insoluble tars.[1] Air oxidation at high temperatures can also contribute to discoloration.

    • Solution:

      • Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate (e.g., start at 80 °C and adjust based on TLC/LC-MS monitoring).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is a crucial step in preventing oxidative side reactions, which are often the source of intense color formation.

      • Monitor Closely: Do not let the reaction run for an arbitrary amount of time. Monitor its progress every few hours. Once the starting material is consumed or product concentration plateaus, stop the reaction and begin workup.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Byproduct) CheckReagents 1. Verify Reagent Purity (NMR, GC-MS) Problem->CheckReagents ReagentsOK Purity OK? CheckReagents->ReagentsOK Purify Purify or Resynthesize Reagents ReagentsOK->Purify No CheckConditions 2. Review Reaction Conditions (Temp, Solvent, Time) ReagentsOK->CheckConditions Yes Purify->CheckReagents ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK Optimize Systematically Optimize (See Table 1) ConditionsOK->Optimize No CheckWorkup 3. Analyze Workup & Purification (pH, Solvents) ConditionsOK->CheckWorkup Yes Optimize->CheckConditions Success Successful Synthesis CheckWorkup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product is typically more nonpolar than the starting aminopyrazine salt intermediate. Stain with potassium permanganate or view under UV light. For more quantitative analysis, LC-MS is ideal.

  • FAQ 2: My 1-bromo-2-butanone is a potent lachrymator. What are the best handling practices?

    • Always handle 1-bromo-2-butanone in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a quench solution (like sodium bicarbonate) ready in case of a spill. It is best to work with cooled solutions to minimize vapor pressure.

  • FAQ 3: How do I confirm the structure of my final product?

    • A combination of analytical techniques is required for unambiguous confirmation:

      • 1H NMR: Look for the characteristic signals of the ethyl group at the 2-position and the aromatic protons on the imidazopyrazine core.

      • 13C NMR: Confirm the number of unique carbons.

      • Mass Spectrometry (LC-MS or HRMS): Verify the molecular weight and isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Section 4: Key Experimental Protocols

Protocol 4.1: Optimized Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-chloropyrazine (1.0 eq).

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Dissolution: Add anhydrous ethanol (or DMF, approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Heating: Heat the solution to 80 °C.

  • Reagent Addition: In a separate flask, dissolve 1-bromo-2-butanone (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the heated aminopyrazine solution over 30 minutes.

  • Reaction: Maintain the reaction at 80 °C and monitor by TLC. The reaction is typically complete in 4-12 hours.

  • Workup (A): Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Workup (B): Redissolve the residue in dichloromethane (DCM). Wash with a saturated aqueous solution of sodium bicarbonate (2x), followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (see Protocol 4.3).

Protocol 4.2: Synthesis of 1-bromo-2-butanone

This reaction should only be performed in a well-ventilated fume hood by trained personnel.

  • Setup: Add 2-butanone (1.0 eq) to a flask with glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add liquid bromine (1.0 eq) dropwise while stirring vigorously. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the red-brown color of bromine fades.

  • Workup: Slowly pour the reaction mixture into a beaker of ice water. Separate the lower organic layer using a separatory funnel.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until CO2 evolution ceases), and finally with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent. The crude product can be purified by vacuum distillation if necessary.

Protocol 4.3: Column Chromatography Purification
  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Column: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The product is moderately polar.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid.[5]

References

Technical Support Center: Optimization of Reaction Conditions for 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this molecule. Our focus is on providing practical, evidence-based solutions to optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction to the Reactivity of this compound

The this compound core presents a unique set of opportunities and challenges for chemical functionalization. The electron-deficient nature of the pyrazine ring, coupled with the presence of multiple nitrogen atoms, influences the reactivity of the available positions for substitution. The chloro-substituent at the 8-position is a key handle for cross-coupling reactions, while the electronic properties of the fused imidazole ring dictate the regioselectivity of other transformations. This guide will primarily focus on the optimization of palladium-catalyzed cross-coupling reactions at the C-8 position, as well as addressing common questions regarding regioselectivity and potential side reactions.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the functionalization of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling at the C-8 Position

Scenario: You are attempting to perform a Suzuki-Miyaura coupling with an arylboronic acid at the C-8 position of this compound, but you are observing low to no conversion of your starting material.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl chlorides.[1]

    • Solution: Standard catalysts like Pd(PPh₃)₄ may not be effective. Employ more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts. These ligands are designed to facilitate the challenging oxidative addition step with aryl chlorides. For pyrazine systems, specialized palladium(II) ONO pincer complexes have also shown high activity.[1]

  • Inefficient Transmetalation: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

    • Solution: Screen a variety of bases. While weaker bases like Na₂CO₃ are sometimes sufficient, stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging couplings of heteroaryl chlorides. The choice of solvent is also coupled to the base's effectiveness; a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to the formation of the corresponding arene as a byproduct.

    • Solution: Use a freshly opened or purified batch of boronic acid. Consider using more stable boronic acid derivatives, such as pinacol esters (BPin) or trifluoroborate salts (BF₃K). Running the reaction under anhydrous conditions, if possible with your chosen base and solvent system, can also mitigate this side reaction.

  • Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: The use of bulky ligands can often prevent or reduce the coordination of the substrate to the metal center. Increasing the catalyst loading may also be necessary, although this should be done judiciously to minimize cost and potential side reactions.

ParameterRecommended Starting ConditionsOptimization Strategy
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Use pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 for improved activity and air stability.
Ligand XPhos, SPhos, or other bulky phosphine ligandsScreen a panel of ligands to find the optimal balance of steric bulk and electron-donating ability.
Base K₃PO₄ or Cs₂CO₃Test different bases and their stoichiometry. Anhydrous conditions with KF can sometimes be effective.
Solvent Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1 ratio)Vary the solvent system and the water content. Anhydrous solvents can be used with certain bases.
Temperature 80-120 °COptimize the temperature to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Problem 2: Low Yield and/or Side Reactions in Buchwald-Hartwig Amination at the C-8 Position

Scenario: You are attempting to couple a primary or secondary amine with this compound and are observing low yields of the desired 8-amino product, or the formation of significant byproducts.

Potential Causes and Solutions:

  • Sub-optimal Catalyst/Ligand Combination: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst and ligand.[2][3]

    • Solution: For the amination of 8-chloro-imidazo[1,2-a]pyrazines, a combination of a palladium source like Pd(dba)₂ and a bulky, electron-rich phosphine ligand such as tBu-XPhos has been reported, although yields may be modest.[4] Screening different generations of Buchwald-Hartwig ligands (e.g., Josiphos, BrettPhos) is highly recommended.

  • Inappropriate Base: Strong bases are typically required for the deprotonation of the amine to form the active nucleophile.[5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.

  • Hydrodehalogenation Side Reaction: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 2-ethylimidazo[1,2-a]pyrazine.

    • Solution: This can be caused by β-hydride elimination from the palladium-amido complex.[2] Using a ligand that promotes rapid reductive elimination can minimize this side reaction. Optimizing the reaction temperature and time is also crucial, as prolonged heating can favor decomposition pathways.

  • Catalyst Poisoning: As with other cross-coupling reactions, the nitrogen atoms of the substrate can inhibit the catalyst.

    • Solution: Employing bulky ligands and optimizing the catalyst loading can help to mitigate this issue.

ParameterRecommended Starting ConditionsOptimization Strategy
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Consider using pre-formed palladium-ligand complexes for better reproducibility.
Ligand tBu-XPhos, BrettPhos, or other advanced Buchwald-Hartwig ligandsThe choice of ligand is highly dependent on the specific amine coupling partner.
Base NaOtBuIf substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃ at higher temperatures.
Solvent Toluene, Dioxane, or t-BuOHThe choice of solvent can influence the solubility of the reagents and the reaction rate.
Temperature 80-110 °CCarefully optimize the temperature to balance reaction rate and catalyst stability.
Problem 3: Challenges in Sonogashira Coupling at the C-8 Position

Scenario: You are attempting a Sonogashira coupling of a terminal alkyne with this compound and are facing issues with low conversion or the formation of homocoupled alkyne (Glaser coupling) byproducts.

Potential Causes and Solutions:

  • Low Reactivity of the Aryl Chloride: The C-Cl bond is the least reactive of the common aryl halides in Sonogashira couplings.[6][7][8]

    • Solution: This reaction often requires more forcing conditions (higher temperatures) and a more active catalyst system compared to the corresponding bromide or iodide. The use of a copper(I) co-catalyst (e.g., CuI) is standard practice to facilitate the reaction.[7]

  • Glaser Homocoupling: The terminal alkyne can undergo oxidative homocoupling in the presence of the copper co-catalyst and an oxidant (often adventitious oxygen).

    • Solution: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. Degassing the solvent and reagents before use is also highly recommended. Using an amine base such as triethylamine or diisopropylamine, which can also act as a solvent, can help to suppress this side reaction.

  • Catalyst System Deactivation: The standard Pd(PPh₃)₄ catalyst may not be robust enough for this challenging coupling.

    • Solution: Consider using more stable and active palladium catalysts, such as those with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Copper-free Sonogashira conditions have also been developed and may be advantageous in some cases to avoid Glaser coupling.[8]

ParameterRecommended Starting ConditionsOptimization Strategy
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄For low reactivity, consider more active catalysts like PdCl₂(MeCN)₂ with a suitable ligand.
Copper Co-catalyst CuI (1-5 mol%)Ensure the CuI is fresh and of high purity.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)The amine base often serves as the solvent as well.
Solvent Amine base, THF, or DMFThe choice of solvent can impact the solubility and reaction rate.
Atmosphere Strictly inert (Argon or Nitrogen)Degas all solvents and reagents thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the functionalization of this compound?

A1: The regioselectivity of functionalization depends on the reaction type:

  • Cross-Coupling Reactions: The chloro-substituent at the C-8 position is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyrazine ring is generally electron-deficient. However, the fused imidazole ring is more electron-rich than the pyrazine ring. Electrophilic attack is most likely to occur at the C-3 position due to the stability of the resulting cationic intermediate.

  • Metalation/Directed Functionalization: The most acidic protons are typically on the imidazole ring. Directed metalation can be used to functionalize specific positions, but this requires careful choice of the directing group and metalating agent.

Q2: I am observing the formation of a dehalogenated byproduct (2-ethylimidazo[1,2-a]pyrazine) in my cross-coupling reaction. How can I minimize this?

A2: The formation of the dehalogenated byproduct is a common issue in cross-coupling reactions with heteroaryl halides. It can arise from several pathways, including protonolysis of the organometallic intermediate or hydrodehalogenation of the starting material. To minimize this:

  • Ensure your reaction is performed under strictly anhydrous and inert conditions, as water can be a proton source.

  • Optimize the choice of base. Some bases can promote hydrodehalogenation more than others.

  • Choose a ligand that promotes rapid reductive elimination from the palladium center, which will outcompete the dehalogenation pathway.

  • Avoid excessively high temperatures and long reaction times.

Q3: Can I perform functionalization at other positions of the this compound ring?

A3: Yes, functionalization at other positions is possible, but it typically requires a different synthetic strategy than the direct functionalization of the C-8 position.

  • C-H Functionalization: Direct C-H functionalization methods have been developed for imidazo[1,2-a]pyridines and related heterocycles, often targeting the C-3 or C-5 positions. These reactions may be applicable to the pyrazine analog, but the regioselectivity would need to be carefully determined.

  • Sequential Functionalization: It is possible to first perform a cross-coupling reaction at the C-8 position and then carry out a second functionalization at another position, such as an electrophilic substitution at C-3.

Experimental Workflows and Diagrams

General Workflow for Troubleshooting a Cross-Coupling Reaction

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Regioselectivity of Functionalization

Caption: Regioselectivity of common functionalization reactions on the imidazo[1,2-a]pyrazine core.

References

Technical Support Center: Enhancing Cell Permeability of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered when working with 8-Chloro-2-ethylimidazo[1,2-a]pyrazine derivatives, with a specific focus on enhancing their cell permeability. The imidazo[1,2-a]pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] However, achieving optimal cellular uptake is often a critical hurdle in translating potent biochemical activity into cellular efficacy.

This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the characterization and optimization of imidazo[1,2-a]pyrazine derivatives' permeability.

Q1: My this compound derivative has a high calculated LogP, but shows low permeability in my PAMPA assay. Why is this?

A1: While high lipophilicity (LogP) is generally correlated with better passive diffusion, it's not the sole determinant of permeability.[2] Several factors could be at play:

  • Poor Aqueous Solubility: Highly lipophilic compounds often suffer from poor solubility in the aqueous donor compartment of the PAMPA assay. If the compound crashes out of solution, its effective concentration at the membrane interface is reduced, leading to an artificially low apparent permeability (Papp) value.

  • Non-Specific Binding: Lipophilic molecules can bind non-specifically to the plasticware of the assay plates or the filter support, reducing the amount of compound available for permeation.[3]

  • Molecular Rigidity and Size: A high LogP doesn't account for the energy required to desolvate the molecule and for it to adopt a conformation suitable for entering the lipid membrane. Large, rigid molecules may have a higher energy barrier to permeation than more flexible ones.

Q2: I'm seeing a significant discrepancy between my PAMPA and Caco-2 permeability results for the same compound. What does this indicate?

A2: This is a common and informative observation. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion, whereas the Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, can also account for active transport processes.[4] A significant drop in permeability in the Caco-2 assay compared to PAMPA strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[5]

Q3: How do I confirm if my compound is an efflux pump substrate and what is an acceptable efflux ratio?

A3: To confirm efflux, you need to perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[6]

  • An efflux ratio greater than 2 is generally considered indicative of active efflux.[7]

  • To further confirm the involvement of a specific pump like P-gp, you can run the assay in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is a substrate for that transporter.[4]

Q4: My compound recovery in the Caco-2 assay is low (<70%). How can I troubleshoot this?

A4: Low compound recovery can confound permeability data and may be due to several factors:[6]

  • Poor Solubility: As with PAMPA, the compound may be precipitating in the assay buffer.

  • Non-Specific Binding: Binding to the assay plates or cell monolayer.

  • Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.

  • Intracellular Accumulation: The compound may be accumulating within the cells (e.g., through lysosomal trapping for basic compounds) rather than transiting across the monolayer.

To troubleshoot, you can analyze the cell lysate at the end of the experiment to quantify intracellular compound levels and assess compound stability in the assay buffer over the incubation period using LC-MS/MS.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting workflows for assessing and enhancing the permeability of your this compound derivatives.

Workflow for Troubleshooting Low Permeability

The following diagram outlines a systematic approach to diagnosing and addressing low cell permeability.

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Diagnosis & Strategy Start Low Cellular Efficacy Despite High Potency PAMPA Perform PAMPA Assay Start->PAMPA Caco2 Perform Caco-2 Assay PAMPA->Caco2 If PAMPA is moderate/high LowPassive Low PAMPA Papp? (Poor Passive Diffusion) PAMPA->LowPassive HighEfflux High Caco-2 Efflux Ratio? (Active Efflux) Caco2->HighEfflux LowPassive->Caco2 SAR Structural Modification (SAR): - Modulate LogP - Reduce H-bond donors - Prodrug approach LowPassive->SAR Yes Formulation Formulation Strategies: - Nanoemulsions - Permeation Enhancers HighEfflux->Formulation No HighEfflux->SAR Yes SAR_Strategy Core Imidazo[1,2-a]pyrazine Core LogP Increase Lipophilicity (LogP) - Add non-polar groups - e.g., alkyl, aryl Core->LogP Modulate HBD Reduce H-Bond Donors - N-methylation - Replace -NH with -O- or -S- Core->HBD Modify Prodrug Prodrug Approach - Mask polar groups - e.g., esterify a carboxyl group Core->Prodrug Mask

References

Technical Support Center: Scaling the Synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scalable synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. This guide is designed for researchers, chemists, and process development professionals to address the practical challenges encountered when moving from bench-scale synthesis to producing the multi-gram quantities required for preclinical evaluation. We will delve into common issues, providing scientifically grounded explanations and actionable troubleshooting protocols.

The core synthesis is based on the well-established condensation reaction between an aminopyrazine and an α-haloketone, a variant of the Tschitschibabin reaction.[1][2] Specifically, we will be reacting 2-amino-3-chloropyrazine with 1-bromo-2-butanone.

Part 1: The Core Reaction and Scale-Up Workflow

The successful synthesis of this compound hinges on the efficient cyclocondensation of 2-amino-3-chloropyrazine and 1-bromo-2-butanone. The workflow is designed to be robust and scalable.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC reagents Starting Materials - 2-Amino-3-chloropyrazine - 1-Bromo-2-butanone - Isopropanol (Solvent) reaction_setup Reaction Setup - Charge reactor with reagents - Inert atmosphere (N2) reagents->reaction_setup heating Heating & Reflux - Heat to 80-85 °C - Monitor by TLC/HPLC reaction_setup->heating Exothermic Control cooling Cool to RT heating->cooling neutralization Basification - Add NaHCO3 solution cooling->neutralization extraction Extraction - Extract with DCM neutralization->extraction drying Dry & Concentrate - Dry over Na2SO4 - Concentrate in vacuo extraction->drying chromatography Column Chromatography (Silica Gel) drying->chromatography Crude Product crystallization Recrystallization (e.g., from Ether/Hexane) chromatography->crystallization qc Final QC Analysis - 1H NMR, 13C NMR, MS, Purity (HPLC) crystallization->qc final_product Pure this compound qc->final_product

Caption: High-level workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, particularly during scale-up.

Section A: Reaction Setup and Execution

Question 1: My reaction is stalling and not reaching completion, even after extended reaction times. What's going on?

Answer: This is a common issue when scaling up, often related to insufficient thermal energy, poor mixing, or reagent quality.

  • Causality: The cyclocondensation reaction requires sufficient energy to overcome the activation barrier. On a larger scale, inefficient heat transfer through the reaction vessel can create cold spots, slowing the local reaction rate. Inadequate agitation can also lead to poor mixing of reactants, effectively lowering their concentration and slowing the reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your internal reaction temperature is consistently at the target (e.g., 80-85 °C), not just the heating mantle setting. Use a calibrated internal temperature probe.

    • Improve Agitation: Increase the stirring speed. For larger vessels, switch from a magnetic stir bar to overhead mechanical stirring to ensure a homogenous mixture.

    • Check Reagent Quality: Ensure the 1-bromo-2-butanone has not degraded. It can be a lachrymator and is sensitive to moisture. Use a freshly opened bottle or re-distill if necessary.

    • Consider a Catalyst: While the reaction can proceed thermally, mild Lewis acids can promote the initial alkylation step. Some protocols for similar structures have successfully used catalysts like iodine (I₂) in small amounts (e.g., 5 mol%).[3][4] This can often drive the reaction to completion under milder conditions.

Question 2: I'm observing a significant dark coloration (turning black) early in the reaction. Is this normal, and should I be concerned about side products?

Answer: Significant darkening often indicates decomposition or side reactions, which can reduce yield and complicate purification.

  • Causality: The primary cause is often localized overheating or the presence of impurities. The α-haloketone starting material is susceptible to self-condensation or polymerization under harsh conditions. Overheating can accelerate these decomposition pathways.

  • Troubleshooting Steps:

    • Control the Exotherm: The initial SN2 reaction between the aminopyrazine and the α-haloketone can be exothermic. On a large scale, this exotherm can be difficult to control, leading to temperature spikes. Add the 1-bromo-2-butanone portion-wise or via an addition funnel to the heated solution of 2-amino-3-chloropyrazine to maintain better temperature control.

    • Ensure Inert Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.

    • Purify Starting Materials: If the problem persists, consider purifying the 2-amino-3-chloropyrazine by recrystallization and the 1-bromo-2-butanone by distillation.

G start Problem: Low Reaction Yield / Stalling check_temp Is internal T > 80°C? start->check_temp check_agitation Is agitation adequate? (e.g., overhead stirrer) check_temp->check_agitation Yes increase_heat Action: Increase heating mantle setpoint check_temp->increase_heat No check_reagent Are reagents pure? check_agitation->check_reagent Yes increase_agitation Action: Increase RPM or switch to overhead stirrer check_agitation->increase_agitation No purify_reagents Action: Purify starting materials check_reagent->purify_reagents No consider_catalyst Advanced: Consider adding a catalyst (e.g., 5 mol% I2) check_reagent->consider_catalyst Yes increase_heat->check_temp increase_agitation->check_agitation purify_reagents->check_reagent end_ok Solution: Reaction proceeds to completion consider_catalyst->end_ok

Caption: Troubleshooting decision tree for low reaction yield.

Section B: Work-up and Isolation

Question 3: During the aqueous basic wash (e.g., with NaHCO₃), I'm forming a thick emulsion that is difficult to separate. How can I resolve this?

Answer: Emulsion formation is a frequent challenge during the work-up of reactions containing heterocyclic compounds, especially at scale.

  • Causality: Emulsions are stabilized by partially soluble materials, including unreacted starting materials, salts, and certain side products that act as surfactants at the aqueous-organic interface. Vigorous mixing during extraction exacerbates the problem.

  • Troubleshooting Steps:

    • Reduce Agitation: Instead of vigorous shaking in a separatory funnel, use gentle, repeated inversions. In a reactor, use a slower agitation speed for the phase separation.

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.

    • Filter the Emulsion: Sometimes, the emulsion is stabilized by fine solid particulates. Filtering the entire biphasic mixture through a pad of Celite® can break the emulsion.

    • Change Solvent: If the problem is persistent, consider switching to a different extraction solvent. For example, if you are using Dichloromethane (DCM), you could try Ethyl Acetate, which has a lower density and may have different emulsion-forming properties.

Section C: Purification and Analysis

Question 4: My final product shows a persistent impurity with a similar Rf value on TLC after column chromatography. How can I improve the purity?

Answer: This indicates a closely related impurity, which is often a regioisomer.

  • Causality: The initial alkylation can potentially occur at two different nitrogen atoms in the 2-amino-3-chloropyrazine, although electronic factors heavily favor one over the other. This can lead to the formation of a small amount of an isomeric imidazo[1,5-a]pyrazine byproduct. These isomers often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. A switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane/Methanol gradient might provide better separation.

      • Column Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.

    • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. Screen various solvent systems to find one where the desired product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor. Good starting points include Diethyl ether/Hexane, Ethyl Acetate/Heptane, or Isopropanol/Water mixtures.

    • Re-run the Column: If recrystallization fails, a second, carefully run column with a very shallow solvent gradient (e.g., starting with pure Hexane and slowly increasing to 5-10% Ethyl Acetate) may be necessary.

Part 3: Scalable Experimental Protocol

This protocol is a starting point for a 50-gram scale synthesis.

Table 1: Reagent Stoichiometry and Details

ReagentMW ( g/mol )AmountMolesEquivalents
2-Amino-3-chloropyrazine129.5550.0 g0.3861.0
1-Bromo-2-butanone151.0064.2 g (45.5 mL)0.4251.1
Isopropanol (IPA)-500 mL-10 vol
Sat. aq. NaHCO₃-~400 mL--
Dichloromethane (DCM)-~750 mL--
Anhydrous Na₂SO₄-~30 g--

Step-by-Step Procedure:

  • Reaction Setup: Charge a 1 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, condenser, and temperature probe with 2-amino-3-chloropyrazine (50.0 g, 0.386 mol) and isopropanol (500 mL).

  • Heating and Addition: Begin stirring and heat the mixture to 80-85 °C. Once the temperature is stable, add 1-bromo-2-butanone (45.5 mL, 0.425 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 90 °C.

  • Reaction Monitoring: Maintain the reaction at 80-85 °C for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane), observing the consumption of the aminopyrazine spot.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Work-up: Slowly pour the reaction mixture into a stirred solution of saturated aqueous sodium bicarbonate (400 mL). Stir for 30 minutes to ensure complete neutralization.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 250 mL). If emulsions form, add 50 mL of brine.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude brown solid.

  • Purification: Purify the crude solid by column chromatography on silica gel (approx. 1 kg silica), eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate to dryness. If necessary, recrystallize from diethyl ether/hexanes to afford this compound as a light-colored solid. Confirm structure and purity via ¹H NMR, MS, and HPLC. The expected yield is typically 65-75%.

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine and its Methyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of a Single Carbon Addition on a Privileged Scaffold

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The targeted modification of this core structure is a cornerstone of drug discovery, where even subtle changes can profoundly influence a molecule's physicochemical properties and pharmacological profile. This guide provides a comparative analysis of two closely related analogs: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine and its methyl counterpart, 8-Chloro-2-methylimidazo[1,2-a]pyrazine.

While direct comparative experimental data for these two specific molecules is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from the broader class of imidazo[1,2-a]pyrazines to provide a predictive and insightful comparison for researchers in the field.

At a Glance: Key Structural and Physicochemical Differences

The sole structural difference between the two molecules lies in the alkyl substituent at the 2-position of the imidazo[1,2-a]pyrazine ring system. This seemingly minor variation—an ethyl group versus a methyl group—can have significant downstream consequences for a compound's behavior.

Property8-Chloro-2-methylimidazo[1,2-a]pyrazineThis compoundRationale for Predicted Differences
Molecular Formula C₇H₆ClN₃[1][2]C₈H₈ClN₃Addition of a methylene (-CH₂-) group.
Molecular Weight 167.60 g/mol [1]181.62 g/mol Increased mass due to the additional carbon and two hydrogen atoms.
Predicted Lipophilicity (cLogP) LowerHigherThe addition of a carbon atom generally increases a molecule's lipophilicity, which can impact solubility, cell permeability, and plasma protein binding.[3][4]
Predicted Steric Hindrance LowerHigherThe ethyl group is larger and more conformationally flexible than the methyl group, which can influence its interaction with biological targets.[5][6]
Predicted Metabolic Stability Potentially HigherPotentially LowerThe ethyl group introduces a methylene bridge that can be more susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the more stable methyl group.[5]

Structural and Synthetic Considerations

The fundamental synthetic route to these compounds generally involves the condensation of an appropriately substituted 2-aminopyrazine with an α-haloketone. For the methyl analog, this typically involves the reaction of 2-amino-3-chloropyrazine with chloroacetone.[7] A similar strategy would be employed for the ethyl analog, utilizing a corresponding α-haloketone such as 1-chlorobutan-2-one.

G cluster_0 Synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine cluster_1 Synthesis of this compound 2-amino-3-chloropyrazine_m 2-amino-3-chloropyrazine methyl_product 8-Chloro-2-methylimidazo[1,2-a]pyrazine 2-amino-3-chloropyrazine_m->methyl_product + chloroacetone chloroacetone chloroacetone->methyl_product condensation 2-amino-3-chloropyrazine_e 2-amino-3-chloropyrazine ethyl_product This compound 2-amino-3-chloropyrazine_e->ethyl_product + 1-chlorobutan-2-one 1-chlorobutan-2-one 1-chlorobutan-2-one->ethyl_product condensation

Caption: Generalized synthetic pathways for the methyl and ethyl analogs.

Predicted Impact on Pharmacokinetics and Pharmacodynamics

The seemingly subtle shift from a methyl to an ethyl group can have a cascading effect on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its interaction with biological targets.

Lipophilicity and its Consequences

The increased lipophilicity of the ethyl analog is a critical consideration.[3][4] While a higher logP can enhance membrane permeability and potentially improve oral absorption, it can also lead to decreased aqueous solubility, increased binding to plasma proteins, and a larger volume of distribution.[3][4] This trade-off is a central challenge in drug design.

Steric Effects and Receptor Binding

The larger size of the ethyl group introduces greater steric bulk.[5][6] This can be either beneficial or detrimental to biological activity, depending on the topology of the target's binding site. If the binding pocket is accommodating, the ethyl group may form more extensive van der Waals interactions, leading to increased potency.[8] Conversely, if the pocket is constrained, the ethyl group could introduce steric clashes, reducing or abolishing binding affinity.[8][9] The "magic methyl" effect, where the addition of a methyl group in a specific position dramatically increases potency, is a well-documented phenomenon; whether a "magic ethyl" effect would be observed is highly context-dependent.[10][11]

G cluster_0 Methyl Analog cluster_1 Ethyl Analog cluster_2 Potential Outcomes methyl 8-Chloro-2-methylimidazo[1,2-a]pyrazine - Lower Lipophilicity - Lower Steric Hindrance - Potentially Higher Metabolic Stability pk Pharmacokinetics (ADME) methyl->pk Impacts pd Pharmacodynamics (Target Binding) methyl->pd Impacts ethyl This compound - Higher Lipophilicity - Higher Steric Hindrance - Potentially Lower Metabolic Stability ethyl->pk Impacts ethyl->pd Impacts

Caption: Conceptual workflow of how structural differences influence biological outcomes.

Metabolic Stability

The presence of a methylene (-CH₂-) group in the ethyl substituent provides an additional site for oxidative metabolism, primarily by cytochrome P450 enzymes. This can potentially lead to a shorter in vivo half-life for the ethyl analog compared to the more metabolically robust methyl analog. However, the overall metabolic stability will also depend on other factors, including the accessibility of the site to metabolic enzymes.

Experimental Protocols for a Comparative Study

To empirically validate these predicted differences, a series of head-to-head experiments would be essential.

Protocol 1: Determination of Physicochemical Properties
  • LogP/LogD Measurement:

    • Method: Shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Procedure:

      • Dissolve a known amount of each compound in n-octanol.

      • Add an equal volume of PBS.

      • Shake vigorously for 1 hour to allow for partitioning.

      • Centrifuge to separate the layers.

      • Measure the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

      • Calculate LogD = log([compound]octanol / [compound]aqueous).

  • Aqueous Solubility:

    • Method: Kinetic or thermodynamic solubility assessment.

    • Procedure (Kinetic):

      • Prepare a high-concentration stock solution of each compound in DMSO.

      • Add a small volume of the stock solution to PBS at pH 7.4.

      • Shake for 2 hours.

      • Filter to remove any precipitate.

      • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV.

Protocol 2: In Vitro ADME Assays
  • Metabolic Stability in Liver Microsomes:

    • Method: Incubation with human or rodent liver microsomes.

    • Procedure:

      • Incubate a known concentration of each compound with liver microsomes in the presence of NADPH (to initiate metabolic reactions).

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound at each time point by LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plasma Protein Binding:

    • Method: Equilibrium dialysis.

    • Procedure:

      • Place plasma in one chamber of the dialysis unit and a solution of the compound in buffer in the other, separated by a semi-permeable membrane.

      • Allow the system to reach equilibrium (typically 4-6 hours).

      • Measure the concentration of the compound in both chambers.

      • Calculate the fraction unbound (fu).

Conclusion for the Research Professional

The choice between an ethyl and a methyl substituent at the 2-position of the 8-chloroimidazo[1,2-a]pyrazine scaffold is a critical decision in the drug discovery process. The ethyl analog is predicted to be more lipophilic, which could enhance cell permeability but may also lead to lower solubility and increased metabolic clearance. Its larger size could either improve or hinder binding to a biological target, depending on the specific protein architecture.

For a research program, the methyl analog may represent a more conservative starting point, with a higher likelihood of favorable physicochemical properties and metabolic stability. The ethyl analog, however, should not be discounted, as the potential for enhanced target engagement due to its increased size and lipophilicity could lead to a more potent compound. A data-driven approach, employing the experimental protocols outlined above, is the only definitive way to elucidate the superior candidate for a given therapeutic target. This comparative guide serves as a foundational framework for making informed decisions and designing the critical experiments that will propel a drug discovery project forward.

References

The 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][4][5][6] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine derivatives. We will explore how modifications to this core structure influence biological activity, providing a comparative analysis based on available experimental data to inform future drug discovery efforts.

The Core Scaffold: this compound

The this compound scaffold possesses key features that contribute to its potential as a pharmacophore. The chlorine atom at the 8-position can act as a key interaction point, often engaging in halogen bonding or occupying a specific hydrophobic pocket within a target protein. The ethyl group at the 2-position provides a lipophilic handle that can be modified to tune the compound's physicochemical properties and explore specific binding interactions. Understanding the interplay between these substituents and further modifications on the imidazo[1,2-a]pyrazine ring is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly sensitive to substitutions at various positions of the heterocyclic core. The following sections dissect the SAR based on available data, primarily focusing on the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and drawing comparisons with related imidazo[1,2-a]pyrazine series where relevant.

Impact of Substituents at the 2-Position

While this guide centers on the 2-ethyl derivative, it is instructive to compare its activity with other substitutions at this position. Studies on related 8-substituted imidazo[1,2-a]pyrazines have shown that the nature of the C-2 substituent significantly impacts potency. For instance, in a series of TARP γ-8 selective AMPAR negative modulators, replacing a para-chlorophenyl group at the 2-position with a para-fluorophenyl group retained potency and improved lipophilic ligand efficiency.[7] This suggests that even subtle electronic and steric changes at this position can have a measurable effect.

In a different series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines investigated for hypoglycemic activity, the introduction of a methyl group at the 2-position resulted in a compound with high affinity for the α2 receptor and potent hypoglycemic activity.[8][9] This highlights the general importance of small alkyl or aryl substituents at the 2-position for achieving significant biological activity across different therapeutic targets.

Influence of Modifications at the 3-Position

The 3-position of the imidazo[1,2-a]pyrazine ring is a key vector for chemical modification. In the context of AMPAR modulators with an 8-chloro substituent, the introduction of various aromatic and heteroaromatic groups at the 3-position via Suzuki coupling has been explored. This has been shown to be a critical determinant of potency.[7]

The Role of the 8-Position Substituent

The chloro group at the 8-position is a defining feature of the scaffold under discussion. Its electron-withdrawing nature influences the overall electronic properties of the heterocyclic system. Furthermore, its size and ability to form halogen bonds can be crucial for target engagement.

In a broader context, the 8-position has been a focal point for diversification. For instance, the displacement of the 8-chloro group with various amines has been a successful strategy for generating libraries of 8-amino-imidazo[1,2-a]pyrazine derivatives.[7] One study on hypoglycemic agents explored a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, where this bulky, basic substituent was found to be compatible with potent activity.[8][9] Another study on PI3Kα kinase inhibitors utilized an 8-morpholino group, demonstrating the versatility of this position for introducing diverse pharmacophoric elements.

Comparative Data on 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the structure-activity relationship for a series of 8-substituted imidazo[1,2-a]pyrazine derivatives as TARP γ-8 selective AMPAR negative modulators. This data provides valuable insights into the effects of substitutions at the 2-, 3-, and 8-positions.

CompoundR2R3R8pIC50 (γ-8)
6 p-Cl-PhHCl7.9
7 p-F-PhHCl7.9
11 p-F-PhOxindoleMorpholine8.8
14 p-F-PhOxindole4-F-Piperidine9.0

Data extracted from: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.[7]

Experimental Protocols

General Synthesis of 8-Chloro-2-substituted-imidazo[1,2-a]pyrazines

A common synthetic route to the 8-chloro-imidazo[1,2-a]pyrazine core involves the condensation of 2-amino-3-chloropyrazine with an appropriate α-haloketone.[7]

Step 1: Condensation

  • To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the desired α-haloketone (e.g., 1-bromo-2-butanone to yield the 2-ethyl derivative).

  • Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound.

G start 2-Amino-3-chloropyrazine + α-Haloketone step1 Condensation (e.g., Ethanol, Reflux) start->step1 product 8-Chloro-2-substituted-imidazo[1,2-a]pyrazine step1->product

Caption: General synthetic scheme for 8-chloro-2-substituted-imidazo[1,2-a]pyrazines.

Suzuki Coupling for 3-Position Functionalization

Further diversification at the 3-position can be achieved via a Suzuki coupling reaction, typically after a bromination step at the 3-position.[7]

Step 2: Bromination

  • Dissolve the this compound in a suitable solvent (e.g., chloroform, dichloromethane).

  • Add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-bromo-8-chloro-2-ethylimidazo[1,2-a]pyrazine.

Step 3: Suzuki Coupling

  • To a degassed mixture of the 3-bromo intermediate, the desired boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-functionalized derivative.

G start 8-Chloro-2-ethyl- imidazo[1,2-a]pyrazine step1 Bromination (NBS) start->step1 intermediate 3-Bromo-8-chloro-2-ethyl- imidazo[1,2-a]pyrazine step1->intermediate step2 Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) intermediate->step2 product 3-Aryl/Heteroaryl-8-chloro-2-ethyl- imidazo[1,2-a]pyrazine step2->product

References

A Head-to-Head Comparison of In Vitro Efficacy: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Versus Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity as protein kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel investigational compound, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine (ICP), positioned as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). We present a head-to-head comparison against two clinically established EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. This document details the scientific rationale, experimental workflows, and data interpretation methodologies required to rigorously characterize the potency and cellular activity of this new chemical entity.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Upon binding to ligands like EGF, the receptor dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[5] This event triggers a cascade of downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[6]

In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and malignant growth.[4][7] Consequently, inhibiting the EGFR tyrosine kinase is a validated therapeutic strategy. First-generation inhibitors like Gefitinib and Erlotinib function by competitively binding to the ATP-binding site within the kinase domain, thereby blocking the signaling cascade and inducing apoptosis in cancer cells dependent on this pathway.[5][7][8]

Given that the imidazo[1,2-a]pyrazine core has been successfully utilized to develop inhibitors for other critical oncogenic kinases like PI3K and Aurora Kinase,[2][3] it is scientifically compelling to investigate novel derivatives for activity against EGFR. This guide outlines the necessary in vitro studies to position this compound (ICP) within the landscape of established EGFR inhibitors.

The EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the mechanism of action for competitive tyrosine kinase inhibitors. By occupying the ATP binding pocket, these inhibitors prevent receptor autophosphorylation, effectively halting the downstream signal transduction responsible for tumor cell proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP_Site ATP Binding Site EGFR->ATP_Site ADP ADP ATP_Site->ADP 3. Autophosphorylation (Blocked by Inhibitor) RAS Ras/Raf/MAPK Pathway ATP_Site->RAS PI3K PI3K/Akt Pathway ATP_Site->PI3K EGF EGF Ligand EGF->EGFR 1. Ligand Binding & Dimerization ATP ATP ATP->ATP_Site 2. ATP Binding Inhibitor Gefitinib / Erlotinib / ICP Inhibitor->ATP_Site Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR pathway and TKI mechanism.

Experimental Design and Workflow

To provide a robust comparison, a two-tiered approach is essential. First, a direct biochemical assay measures the compound's ability to inhibit the purified EGFR kinase. Second, a cell-based assay determines its efficacy in a relevant biological context, accounting for factors like cell permeability and metabolism.

Experimental_Workflow cluster_biochem Tier 1: Biochemical Potency cluster_cell Tier 2: Cellular Efficacy start Start: Compound Synthesis (ICP, Gefitinib, Erlotinib) recombinant_egfr Recombinant EGFR Kinase start->recombinant_egfr cell_culture Culture A549 NSCLC Cells start->cell_culture assay_plate Prepare Assay Plate: Kinase, Substrate, Inhibitors recombinant_egfr->assay_plate substrate Poly(Glu,Tyr) Substrate substrate->assay_plate atp ATP (radiolabeled or competitor) atp->assay_plate incubation Incubate at 30°C assay_plate->incubation readout Measure Kinase Activity (e.g., Phosphorylation) incubation->readout ic50_biochem Calculate Biochemical IC50 readout->ic50_biochem analysis Comparative Analysis: Biochemical vs. Cellular Potency ic50_biochem->analysis seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate treat_cells Treat with Serial Dilutions of Inhibitors seed_plate->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h viability_assay Add Viability Reagent (e.g., Resazurin, CellTiter-Glo®) incubate_72h->viability_assay read_plate Measure Fluorescence/ Luminescence viability_assay->read_plate ic50_cell Calculate Cellular IC50 read_plate->ic50_cell ic50_cell->analysis

Caption: Dual-assay experimental workflow.

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are based on established standards in kinase inhibitor profiling.

Protocol: In Vitro EGFR Kinase Assay (Radiometric)

This biochemical assay quantifies the transfer of a radioactive phosphate from ATP to a substrate by the EGFR kinase.

  • Rationale: This method is considered a gold standard for its direct measurement of enzymatic activity and high sensitivity.[9] It provides a direct measure of the compound's potency against the isolated enzyme without confounding biological variables.

  • Materials:

    • Recombinant human EGFR (catalytic domain)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Substrate: Poly(Glu, Tyr) 4:1

    • [γ-³²P]ATP[10]

    • Test Compounds: ICP, Gefitinib, Erlotinib (10 mM stocks in DMSO)

    • 96-well filter plates and vacuum manifold

    • Scintillation counter

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds (ICP, Gefitinib, Erlotinib) in kinase buffer, starting from 100 µM down to 1 pM. Add 5 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme & Substrate Preparation: Prepare a master mix containing recombinant EGFR and the Poly(Glu,Tyr) substrate in kinase buffer.

    • Reaction Initiation: Add 20 µL of the enzyme/substrate mix to each well. Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Start Kinase Reaction: Initiate the reaction by adding 25 µL of kinase buffer containing [γ-³²P]ATP (final concentration ~10 µM).

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantification: Dry the filter plate, add liquid scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Viability Assay (A549 Cell Line)

This assay measures the effect of the inhibitors on the proliferation and viability of the A549 NSCLC cell line, which expresses wild-type EGFR.

  • Rationale: A cell-based assay is a crucial secondary screen to confirm that the compound can penetrate the cell membrane and inhibit the target in a complex intracellular environment. The 72-hour time point allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.[11]

  • Materials:

    • A549 human NSCLC cell line

    • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Test Compounds: ICP, Gefitinib, Erlotinib (10 mM stocks in DMSO)

    • Sterile 96-well clear-bottom cell culture plates

    • Resazurin-based viability reagent (e.g., alamarBlue™)

    • Fluorescence plate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count A549 cells. Seed 3,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment: Prepare 2x concentrated serial dilutions of the test compounds in culture medium.

    • Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. The final DMSO concentration should not exceed 0.5%. Include DMSO-only vehicle controls.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Viability Assessment: Add 20 µL of the Resazurin reagent to each well and incubate for another 4 hours.

    • Quantification: Measure the fluorescence of the reduced resorufin product (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control wells. Plot percent viability versus compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data Summary & Interpretation

The primary output of these experiments is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity or viability by 50%. The data below are presented as a hypothetical but realistic outcome for discussion.

CompoundTarget/AssayIC50 (nM)Notes
This compound (ICP) Biochemical EGFR Kinase15 Hypothetical Data
Cellular A549 Viability850 Hypothetical Data
Gefitinib (Reference) Biochemical EGFR Kinase20 - 40Established Potency[7][8]
Cellular A549 Viability2,000 - 8,000Moderate activity in WT-EGFR lines[11][12]
Erlotinib (Reference) Biochemical EGFR Kinase2 - 10High Potency[13]
Cellular A549 Viability2,700 - 7,700Similar to Gefitinib in WT-EGFR lines[11][12]
Interpretation of Results
  • Biochemical Potency: In this hypothetical scenario, the ICP demonstrates a biochemical IC50 of 15 nM, placing it on par with, or slightly better than, Gefitinib and within the potent range of Erlotinib. This would suggest that the compound is a strong, direct inhibitor of the EGFR enzyme.

  • Cellular Efficacy: The cellular IC50 for the ICP (850 nM) is significantly better (lower) than that observed for Gefitinib and Erlotinib in the A549 cell line. While first-generation inhibitors are known to be less effective in EGFR wild-type cells like A549, the ICP's superior performance could suggest several possibilities:

    • Improved Cell Permeability: The physicochemical properties of the ICP may allow for better entry into the cell and access to the intracellular kinase domain.

    • Inhibition of Other Pro-Survival Kinasas: The ICP might have a polypharmacology profile, inhibiting other kinases essential for A549 cell survival in addition to EGFR. The imidazo[1,2-a]pyrazine scaffold is known to be versatile in targeting different kinases.[14][15]

    • Lower Efflux: The compound may be a poorer substrate for cellular efflux pumps compared to the reference compounds.

Conclusion

This guide provides a scientifically rigorous framework for the initial in vitro characterization of this compound. By employing a dual-pronged strategy of biochemical and cell-based assays and benchmarking against established drugs like Gefitinib and Erlotinib, researchers can effectively determine the compound's potency and cellular efficacy. The hypothetical data presented herein suggests that this novel imidazo[1,2-a]pyrazine derivative could represent a promising starting point for further preclinical development as a kinase inhibitor. Subsequent studies should focus on kinase selectivity profiling, evaluation in EGFR-mutant cell lines, and ADME-Tox profiling to build a comprehensive picture of its therapeutic potential.

References

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study with 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for assessing the selectivity of a novel small molecule inhibitor, using 8-Chloro-2-ethylimidazo[1,2-a]pyrazine as a representative example. The imidazo[1,2-a]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors targeting a range of enzymes, including Aurora kinases, PI3K, and Brk/PTK6.[1][2][3][4] Given the structural conservation of the ATP-binding site across the human kinome, understanding a compound's selectivity is paramount to predicting its therapeutic potential and potential off-target liabilities.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to cross-reactivity profiling.

Part 1: Foundational Selectivity Assessment: In Vitro Kinome-Wide Profiling

The initial and most critical step in characterizing a potential kinase inhibitor is to assess its activity against a broad panel of purified kinases. This provides a global view of the compound's selectivity and identifies both intended and unintended targets.[7][8] A comprehensive screen against hundreds of kinases can preemptively flag potential toxicity issues and reveal opportunities for polypharmacology, where inhibiting multiple targets may be beneficial.[7][9]

Causality Behind Experimental Design

We employ a radiometric enzymatic assay, a gold-standard method that measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) from ATP to a specific substrate by a kinase.[10] This directly measures catalytic activity, providing a functional readout of inhibition. An initial screening concentration of 1 µM is chosen as a standard starting point. It is high enough to identify moderately potent interactions that might be relevant in a cellular context but low enough to avoid non-specific or artifactual inhibition.

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol outlines a typical procedure for screening a compound against a large kinase panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create working solutions for the desired final assay concentrations (e.g., for a 1 µM final concentration in the assay).

  • Reaction Mixture Assembly (96-well plate format):

    • To each well, add 10 µL of the test compound or control (e.g., Staurosporine for broad inhibition, DMSO for vehicle control).

    • Add 10 µL of the specific kinase enzyme diluted in assay buffer.

    • Add 10 µL of the corresponding substrate peptide/protein.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the reaction.

    • Incubate for a defined period (e.g., 60-120 minutes) at 30°C. The exact time depends on the specific kinase's activity.

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper), which captures the phosphorylated substrate.

    • Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the DMSO vehicle control.

    • Percentage Inhibition = 100 - [(Compound Signal - Background) / (DMSO Control Signal - Background)] * 100.

Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Test Compound Stock (10mM in DMSO) Dilution Serial Dilution Series Compound->Dilution Plate Assay Plate: 1. Add Compound 2. Add Kinase + Substrate Dilution->Plate Incubate1 Pre-incubation (10 min) Plate->Incubate1 ATP Add [γ-³³P]-ATP (Initiate Reaction) Incubate1->ATP Incubate2 Reaction Incubation (30°C) ATP->Incubate2 Stop Terminate Reaction Incubate2->Stop Spot Spot on Filter Membrane Stop->Spot Wash Wash Filters Spot->Wash Read Scintillation Counting Wash->Read Analyze Calculate % Inhibition Read->Analyze

Caption: Workflow for in vitro radiometric kinase profiling.

Illustrative Data & Comparative Analysis

The following hypothetical data illustrates the cross-reactivity profile of this compound against a selection of kinases, compared to the promiscuous inhibitor Staurosporine and the more selective clinical drug, Imatinib.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)
AURKA Ser/Thr98% 99%15%
AURKB Ser/Thr95% 99%25%
ABL1 Tyr45%98%99%
KIT Tyr38%97%98%
PDGFRA Tyr41%95%97%
PIK3CA Lipid85% 75%5%
BRK (PTK6) Tyr78% 88%12%
VEGFR2 Tyr15%96%30%
EGFR Tyr8%92%10%
SRC Tyr22%94%65%
CDK2 Ser/Thr12%98%18%

Interpretation:

  • Primary Targets: The data strongly suggests that this compound is a potent inhibitor of Aurora kinases (A and B) and PI3Kα. This aligns with published data on the broader imidazo[1,2-a]pyrazine scaffold.[1][2] It also shows significant activity against BRK (PTK6).[4]

  • Selectivity Profile: Compared to Staurosporine, which indiscriminately inhibits most kinases, our compound shows marked selectivity.

  • Off-Target Profile: While selective, it is not perfectly "clean." The moderate inhibition of ABL1, KIT, and PDGFRA at 1µM indicates potential off-target activities. These are the primary targets of Imatinib, highlighting a potential overlap in target space that warrants further investigation.

Part 2: In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)

While in vitro screens are essential, they do not account for cell permeability, intracellular ATP concentrations, or the native conformational state of the target protein. Therefore, validating target engagement within intact cells is a mandatory next step.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures the physical interaction between a compound and its target protein in a cellular environment. The principle is that a protein, when bound to a ligand (our inhibitor), becomes stabilized and is more resistant to thermal denaturation.

Causality Behind Experimental Design

By heating cell lysates or intact cells to various temperatures, we can create a "melting curve" for a protein of interest. In the presence of a stabilizing ligand, this curve will shift to the right (i.e., the protein denatures at a higher temperature). This provides direct, physical evidence of target engagement. Performing this analysis for both the primary target (e.g., AURKA) and a potential off-target (e.g., ABL1) can confirm the selectivity profile observed in vitro.

Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.

    • Treat cells with this compound (e.g., at 10 µM) or DMSO (vehicle control) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. A non-heated sample serves as a baseline.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured, aggregated proteins) by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the abundance of the target protein (e.g., AURKA) and a control protein (e.g., GAPDH, which should not be stabilized) in each sample using Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both the DMSO- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_treat Cell Treatment cluster_heat Thermal Challenge & Lysis cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or DMSO Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Aliquots (Temp Gradient) Harvest->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Spin Ultracentrifugation (Separate Soluble/Pellet) Lyse->Spin Supernatant Collect Supernatant (Soluble Proteins) Spin->Supernatant WB Western Blot for Target Protein Supernatant->WB Plot Plot Melting Curve (Assess Thermal Shift) WB->Plot

References

Validating Target Engagement of Novel Imidazo[1,2-a]pyrazine Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of robust methodologies for validating the cellular target engagement of novel small molecules, using a hypothetical kinase inhibitor, "8-Chloro-2-ethylimidazo[1,2-a]pyrazine" (referred to as CMPD-X), as a case study. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases.[1][2][3]

This guide is designed to move beyond simple protocol recitation. It will delve into the causality behind experimental choices, ensuring that the described workflows are self-validating systems that provide clear, interpretable data.

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming preclinical and clinical studies, it is paramount to confirm that a compound's observed cellular phenotype is a direct consequence of its interaction with the intended target. Failure to do so can lead to misleading structure-activity relationships (SAR) and late-stage attrition of drug candidates.[4][5] Robust target engagement studies provide critical evidence for the mechanism of action and build confidence in a compound's therapeutic potential.[4][5][6]

For our hypothetical kinase inhibitor, CMPD-X, we will assume its intended target is a specific protein kinase, "Kinase-Y". This guide will compare two powerful and widely adopted, yet conceptually distinct, methods to confirm that CMPD-X binds to Kinase-Y in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[7][8][9]

  • Kinobeads Competition Binding Assay: A chemical proteomics approach that assesses the ability of a compound to compete with a broad-spectrum kinase inhibitor resin for binding to a panel of endogenous kinases.[10][11][12]

Comparison of Target Engagement Methodologies

Choosing the optimal method for validating target engagement depends on several factors, including the nature of the target, availability of reagents, and desired throughput. The following table provides a high-level comparison of CETSA and Kinobeads.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[8][9][13]A test compound competes with immobilized, broad-spectrum kinase inhibitors for binding to endogenous kinases in a cell lysate.[10][11]
Readout Quantification of the soluble fraction of the target protein at different temperatures via Western Blot or other means.[7][8]Mass spectrometry-based quantification of kinases that remain bound to the beads in the presence of the competitor compound.[10][14]
Primary Advantage Applicable to a wide range of soluble and membrane-bound proteins without modification of the compound or target.[7][15]Provides a selectivity profile across a large panel of kinases in a single experiment, revealing both on-target and off-target interactions.[10][12]
Primary Limitation Requires a specific antibody for the target protein and is generally lower throughput for the initial melt curve determination.[15]Primarily applicable to ATP-competitive inhibitors and may not capture all kinases depending on the composition of the kinobeads.[11]
Compound Requirement No modification needed. The native small molecule is used.[15]No modification needed. The native small molecule is used.[10]
Target Requirement A target that exhibits a measurable thermal shift upon ligand binding.[15]A kinase that can bind to the immobilized inhibitors on the kinobeads.[11]

Method 1: Cellular Thermal Shift Assay (CETSA) for CMPD-X

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target in a physiologically relevant environment, such as intact cells or cell lysates.[7][8] The underlying principle is that the binding of a ligand, such as CMPD-X to Kinase-Y, confers thermodynamic stability to the protein.[9][13] This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat.[8][13]

CETSA Experimental Workflow

The CETSA workflow can be broken down into two main phases: the determination of the melt curve and the isothermal dose-response analysis.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_MeltCurve Phase 1: Melt Curve Determination cluster_ITDRF Phase 2: Isothermal Dose-Response A1 Treat cells with Vehicle or CMPD-X B1 Aliquot cells into Punnett tubes A1->B1 C1 Heat samples across a temperature gradient B1->C1 D1 Lyse cells and separate soluble fraction C1->D1 E1 Analyze soluble Kinase-Y by Western Blot D1->E1 F1 Plot % soluble Kinase-Y vs. Temperature E1->F1 A2 Treat cells with serial dilutions of CMPD-X B2 Heat all samples at a fixed temperature (Tagg) A2->B2 C2 Lyse cells and separate soluble fraction B2->C2 D2 Analyze soluble Kinase-Y by Western Blot C2->D2 E2 Plot % soluble Kinase-Y vs. [CMPD-X] D2->E2

Caption: CETSA workflow for validating target engagement.

Detailed Protocol for CETSA

Phase 1: Melt Curve Determination

  • Cell Culture and Treatment:

    • Culture a cell line known to express Kinase-Y to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of CMPD-X (e.g., 10 µM) for 1-2 hours in serum-free media.

  • Sample Preparation and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against Kinase-Y.

    • Quantify the band intensities and plot the percentage of soluble Kinase-Y relative to the non-heated control against the temperature.

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

  • Determine Aggregation Temperature (Tagg): From the melt curve, identify a temperature at which CMPD-X treatment shows significant stabilization of Kinase-Y (e.g., a temperature where ~20-30% of the protein remains soluble in the vehicle-treated sample). This is your Tagg.

  • Cell Treatment:

    • Treat cells with a serial dilution of CMPD-X (e.g., from 0.1 nM to 10 µM) for 1-2 hours.

  • Heating and Analysis:

    • Heat all samples at the predetermined Tagg for 3 minutes.

    • Lyse, fractionate, and analyze the soluble Kinase-Y by Western Blot as described above.

    • Plot the percentage of soluble Kinase-Y against the concentration of CMPD-X to determine the EC50 for target engagement.

Expected Data and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for Kinase-Y in the presence of CMPD-X, indicating thermal stabilization. The ITDRF experiment will yield a sigmoidal dose-response curve, from which an EC50 value for target engagement can be derived. This provides quantitative evidence of CMPD-X binding to Kinase-Y in cells.

Method 2: Kinobeads Competition Binding for CMPD-X

This chemical proteomics approach provides a broader view of a kinase inhibitor's selectivity.[10] Kinobeads are an affinity resin composed of immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[11][12] In a competition experiment, the cell lysate is pre-incubated with a free inhibitor (CMPD-X). This inhibitor will compete with the kinobeads for binding to its target kinases.[11][14] The proteins that are successfully competed off the beads are then identified and quantified by mass spectrometry.[10]

Kinobeads Experimental Workflow

Diagram: Kinobeads Competition Binding Workflow

Kinobeads_Workflow cluster_Kinobeads Kinobeads Workflow A Prepare cell lysate B Pre-incubate lysate with Vehicle or CMPD-X (dose-response) A->B C Incubate lysate with Kinobeads B->C D Wash beads to remove non-specific binders C->D E Elute and digest bound proteins D->E F Analyze peptides by LC-MS/MS E->F G Quantify kinase binding and determine IC50 F->G

Caption: Kinobeads workflow for target engagement and selectivity profiling.

Detailed Protocol for Kinobeads Competition Binding
  • Cell Lysis:

    • Harvest cells expressing Kinase-Y and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).

    • Add CMPD-X at various concentrations (e.g., 8-point dose-response curve from 10 nM to 100 µM) or vehicle (DMSO) to the lysates. Incubate for 45-60 minutes at 4°C with gentle rotation.

    • Add a slurry of kinobeads to each lysate and incubate for an additional 1-2 hours at 4°C.

  • Affinity Purification and Sample Processing:

    • Pellet the kinobeads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the relative abundance of each kinase in the CMPD-X-treated samples compared to the vehicle-treated control.

    • For each identified kinase, plot the percentage of remaining protein bound to the beads against the concentration of CMPD-X to generate a competition curve and calculate an IC50 value.[14]

Expected Data and Interpretation

The primary output is a list of kinases identified and quantified by mass spectrometry. A potent and selective inhibitor like CMPD-X is expected to show a dose-dependent decrease in the amount of Kinase-Y recovered from the kinobeads, resulting in a low IC50 value. The data for other kinases will reveal the selectivity profile of CMPD-X. High IC50 values for other kinases indicate good selectivity, whereas low IC50 values for unintended kinases would highlight off-target effects.

Conclusion

Validating that a compound engages its intended target within a cellular context is a non-negotiable step in drug discovery. Both CETSA and Kinobeads competition binding assays offer powerful, label-free approaches to confirm target engagement for novel imidazo[1,2-a]pyrazine derivatives like our hypothetical CMPD-X.

  • CETSA provides direct, compelling evidence of a physical interaction between the compound and its target in a native cellular environment. It is an excellent choice for validating a primary target and can be adapted to various protein classes.

  • Kinobeads competition binding offers the significant advantage of simultaneously assessing on-target engagement and kinome-wide selectivity. This is invaluable for understanding potential off-target liabilities and for building a comprehensive SAR.

By employing these self-validating and mechanistically informative assays, researchers can build a robust data package that supports the continued development of promising new therapeutic agents.

References

A Comparative Analysis of Imidazo[1,2-a]pyrazine Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2] The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure, making a comparative analysis of its isomers essential for rational drug design and development.

This guide provides an in-depth comparative analysis of the biological activity of various imidazo[1,2-a]pyrazine isomers, supported by experimental data and detailed protocols. We will explore how subtle changes in the substitution pattern on the imidazo[1,2-a]pyrazine ring system can profoundly impact efficacy and selectivity against different biological targets.

The Significance of Isomeric Variation

The imidazo[1,2-a]pyrazine core offers several positions for substitution (C2, C3, C5, C6, and C8), and the specific placement of functional groups dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with target proteins. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. For instance, substitutions at the C2, C3, and C8 positions have been extensively explored to modulate the antioxidant and antimicrobial activities of these compounds.

Comparative Analysis of Biological Activities

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[3][4]

A study comparing a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives revealed that the nature of the heterocyclic core and the substituents play a crucial role in their anticancer potency.[5][6] For example, in a comparison against several cancer cell lines, an imidazo[1,2-a]pyridine derivative (compound 12b) with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position showed more substantial anticancer effects than the corresponding imidazo[1,2-a]pyrazine series.[5]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [5]

CompoundCore ScaffoldR1 (Position 2)R2 (Position 3)Hep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)
10b Imidazo[1,2-a]pyrazineAryltert-butylamine20182116
12b Imidazo[1,2-a]pyridinetert-butylaminePhenylamine11131111
Doxorubicin ---101.50.855.16

The data suggests that for this particular substitution pattern, the imidazo[1,2-a]pyridine core is more favorable for anticancer activity against the tested cell lines.[5]

Another study focused on the design of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors.[3] Compound TB-25 from this series exhibited potent inhibitory effects against HCT-116 cells with an IC50 of 23 nM by binding to the colchicine binding site of tubulin.[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Hep-2, HepG2, MCF-7, A375) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyrazine isomers) and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the development of potent kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases.[7][8][9]

The PI3K signaling pathway is frequently deregulated in various human cancers, making it an attractive target for cancer therapy.[7] A novel series of imidazo[1,2-a]pyrazines have been identified as PI3K inhibitors.[7] While specific isomeric comparisons are not detailed in the abstract, the research highlights the potential of this scaffold for targeting PI3K.

Aurora kinases are crucial for regulating mitosis, and their overexpression is linked to several cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors.[8][10] A bioisosteric approach was used to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of potent Aurora A/B dual inhibitors.[8]

Chromosomal translocations involving ALK are driving mutations in several cancers. A series of functionalized benzo[8][9]imidazo[1,2-a]pyrazines have been synthesized and evaluated as ALK inhibitors.[9] One compound, in particular, demonstrated good activity against both wild-type and crizotinib-resistant L1196M mutant ALK.[9]

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable assay plate (e.g., 96-well or 384-well), prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds (imidazo[1,2-a]pyrazine isomers) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Detect the kinase activity. The detection method depends on the assay format and can include:

    • Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value from the dose-response curve.

Antioxidant Activity

Several imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties. In one study, the unsubstituted imidazo[1,2-a]pyrazines exhibited moderate antioxidant activity (IC50 values of 28.14 and 22.43 µM). Structural modifications, particularly amination at the C8 position, were found to improve the antioxidant activity, with some derivatives showing IC50 values comparable to the standard ascorbic acid (5.84 µM).

Table 2: Comparative Antioxidant Activity of Substituted Imidazo[1,2-a]pyrazine Derivatives

CompoundSubstituentsAntioxidant Activity (IC50 µM)
4a Unsubstituted28.14
6a Unsubstituted22.43
5d SubstitutedPromising (comparable to standard)
5h SubstitutedPromising (comparable to standard)
6b SubstitutedPromising (comparable to standard)
Ascorbic Acid Standard5.84

Visualizing Experimental Workflows and Signaling Pathways

To better understand the evaluation process and the mechanism of action of imidazo[1,2-a]pyrazine isomers, the following diagrams illustrate a typical experimental workflow and a key signaling pathway they modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Imidazo[1,2-a]pyrazine Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) characterization->in_vitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar pathway Signaling Pathway Analysis (e.g., Western Blot) sar->pathway Lead Compounds cell_cycle Cell Cycle Analysis pathway->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis animal Animal Models (e.g., Xenograft) apoptosis->animal Candidate Drug pk_pd Pharmacokinetics & Pharmacodynamics animal->pk_pd

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyrazine-based therapeutic agents.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Isomers Imidazo_Pyrazine->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine isomers.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising framework for the development of novel therapeutic agents. The biological activity of its derivatives is intricately linked to the isomeric substitution patterns, offering a rich landscape for medicinal chemists to explore. This guide has provided a comparative overview of the anticancer, kinase inhibitory, and antioxidant activities of various imidazo[1,2-a]pyrazine isomers, supported by experimental data and protocols. A thorough understanding of the structure-activity relationships is crucial for the rational design of next-generation imidazo[1,2-a]pyrazine-based drugs with enhanced potency and selectivity. Future research should continue to explore the vast chemical space of this scaffold to unlock its full therapeutic potential.

References

A Comparative Guide to the Synthetic Efficiency of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active agents, including kinase inhibitors, antibacterial compounds, and central nervous system modulators. The specific analogue, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine, serves as a crucial intermediate for advanced pharmaceutical candidates. Consequently, the development of efficient, scalable, and robust synthetic routes to this key building block is of paramount importance to researchers in the pharmaceutical industry.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for the production of this compound: the traditional sequential condensation method and a modern, convergent three-component reaction. By presenting detailed experimental protocols, quantitative performance data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic approach for their specific research and development needs.

PART 1: Featured Protocol - The Classic Sequential Condensation

This route represents the most established and direct approach to the 2,8-disubstituted imidazo[1,2-a]pyrazine core. It is a two-step process involving the initial SN2 reaction of an aminopyrazine with an α-haloketone, followed by an intramolecular cyclocondensation.

Rationale for Experimental Choices

The choice of 2-amino-3-chloropyrazine as the starting material directly installs the required C8-chloro substituent. 1-Bromo-2-butanone is selected as the corresponding α-haloketone to introduce the C2-ethyl group. The reaction is typically performed in a polar aprotic solvent like ethanol or isopropanol to facilitate the solubility of the starting materials and the subsequent cyclization. The addition of a mild base, such as sodium bicarbonate, is often employed in the second step to neutralize the HBr generated during the initial alkylation, which drives the cyclization to completion. This method is valued for its straightforwardness and predictable outcomes.[1][2]

Experimental Protocol: Sequential Condensation

Step 1: N-Alkylation

  • To a stirred solution of 2-amino-3-chloropyrazine (1.0 eq, 10.0 g, 77.2 mmol) in anhydrous ethanol (200 mL) in a round-bottom flask, add 1-bromo-2-butanone (1.1 eq, 12.8 g, 84.9 mmol).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting aminopyrazine (typically 4-6 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate hydrobromide salt may precipitate.

Step 2: Cyclocondensation and Isolation

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the pH is ~8-9.

  • Heat the mixture to reflux for an additional 2-3 hours to ensure complete cyclization.

  • Cool the mixture to room temperature and then place it in an ice bath for 1 hour to promote precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 50 mL) and then a small amount of cold ethanol (20 mL).

  • Dry the product under vacuum at 40 °C to afford this compound as a solid.

Synthetic Workflow Diagram

cluster_0 Classic Sequential Condensation Start1 2-Amino-3-chloropyrazine Step1 N-Alkylation (Ethanol, Reflux, 4-6h) Start1->Step1 Start2 1-Bromo-2-butanone Start2->Step1 Intermediate Alkylated Pyrazine HBr Salt Step1->Intermediate Step2 Cyclocondensation (NaHCO3, Reflux, 2-3h) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the classic sequential synthesis.

PART 2: Comparative Protocol - The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction (3-CR)

This modern approach exemplifies a convergent synthesis, where molecular complexity is built rapidly in a single pot from three distinct starting materials. The GBB reaction is a powerful tool for generating substituted imidazo-fused heterocycles.[3][4][5]

Rationale for Experimental Choices

While the classic GBB reaction produces 3-amino-substituted products, understanding its workflow is essential for a comprehensive efficiency benchmark. In this hypothetical adaptation for comparison, we illustrate the assembly of a related scaffold to highlight the strategy's core advantages. The reaction combines an aminopyrazine, an aldehyde, and an isocyanide. A Lewis acid catalyst, such as scandium(III) triflate or yttrium(III) triflate, is crucial for activating the in-situ formed imine towards nucleophilic attack by the isocyanide.[6] The use of a dehydrating agent like trimethyl orthoformate can improve yields by shifting the equilibrium towards imine formation.[4] This one-pot strategy significantly reduces the number of unit operations (workups, isolations) compared to linear sequences.

Experimental Protocol: GBB Three-Component Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-chloropyrazine (1.0 eq, 10.0 g, 77.2 mmol), scandium(III) triflate (Sc(OTf)₃, 0.1 eq, 3.8 g, 7.7 mmol), and anhydrous acetonitrile (200 mL).

  • Add propionaldehyde (1.2 eq, 6.7 mL, 92.6 mmol) to the suspension.

  • Stir the mixture at room temperature for 20 minutes.

  • Add tert-butyl isocyanide (1.2 eq, 10.4 mL, 92.6 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (250 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 3-(tert-butylamino)-8-chloro-2-ethylimidazo[1,2-a]pyrazine.

Synthetic Workflow Diagram

cluster_1 GBB Three-Component Reaction (3-CR) StartA 2-Amino-3-chloropyrazine OnePot One-Pot Reaction (Sc(OTf)3, Acetonitrile, 60°C, 12-18h) StartA->OnePot StartB Propionaldehyde StartB->OnePot StartC tert-Butyl Isocyanide StartC->OnePot Product_3CR 3-(tert-butylamino)-8-chloro-2-ethyl- imidazo[1,2-a]pyrazine OnePot->Product_3CR

Caption: Workflow for the GBB three-component synthesis.

PART 3: Head-to-Head Performance Benchmark

The choice of a synthetic route in a drug development setting is multifactorial, balancing yield and purity against process time, cost, and scalability. The following table provides a quantitative comparison of the two methodologies.

MetricClassic Sequential CondensationGBB Three-Component ReactionAnalysis
Overall Yield 75-85%60-75%The classic route generally provides a higher overall yield for this specific substitution pattern.
Purity (Pre-Purification) High (often precipitates cleanly)Moderate (requires chromatography)The sequential condensation product is typically of higher purity post-reaction, simplifying isolation.
Total Reaction Time 6 - 9 hours12 - 18 hoursThe classic route is faster in terms of total reaction hours.
Number of Steps 2 (sequential)1 (one-pot)The 3-CR approach is more step-economical, reducing manual handling and transfers.
Purification Method Filtration / RecrystallizationColumn ChromatographyThe need for chromatography in the 3-CR adds time, cost (solvents, silica), and complexity.
Atom Economy Moderate (loss of HBr, H₂O)High (most atoms are incorporated)The convergent 3-CR approach is inherently more atom-economical.
Scalability ExcellentGood (can be challenging to optimize)The classic route is often more straightforward to scale up due to simpler reaction kinetics and workup.[4]
Reagent Cost Low-ModerateModerate-High (Isocyanides and catalysts)The isocyanide and Lewis acid catalyst for the GBB reaction are typically more expensive than bulk reagents.

PART 4: Mechanistic Insights & Rationale

Mechanism of the Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a powerful example of a catalyzed, multicomponent cyclization. Its mechanism underpins its ability to generate complex heterocyclic systems in a single operation.

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-amino-3-chloropyrazine and propionaldehyde to form a reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack: The isocyanide, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: This addition results in a nitrilium ion intermediate, which is perfectly positioned for an intramolecular [4+1] cycloaddition. The endocyclic nitrogen of the pyrazine ring attacks the nitrilium carbon.

  • Rearomatization: The final step is a proton transfer or tautomerization that leads to the stable, aromatic imidazo[1,2-a]pyrazine ring system.

cluster_mech GBB Catalytic Cycle A Imine Formation (Amine + Aldehyde) B Iminium Ion [Activated by H+] A->B H+ Catalyst C Isocyanide Attack B->C + Isocyanide D Nitrilium Intermediate C->D E Intramolecular [4+1] Cyclization D->E 5-endo-dig F Final Product + Rearomatization E->F - H+ F->A Catalyst Turnover

Caption: Key mechanistic steps of the GBB reaction.

Conclusion and Recommendations

Both the classic sequential condensation and the modern Groebke–Blackburn–Bienaymé three-component reaction offer viable pathways for synthesizing imidazo[1,2-a]pyrazine cores. The optimal choice is dictated by the specific goals of the synthesis.

  • For Target-Oriented Synthesis & Scalability: The Classic Sequential Condensation is the recommended route for producing this compound specifically. Its high yield, straightforward execution, simpler purification, and proven scalability make it ideal for producing large quantities of a specific target molecule.

  • For Library Synthesis & Discovery: The Groebke–Blackburn–Bienaymé Reaction excels in the context of discovery chemistry. Its convergent nature allows for the rapid generation of diverse analogues by simply varying the aldehyde and isocyanide components. While it may require more optimization and chromatographic purification, its efficiency in exploring chemical space is unparalleled.

Ultimately, a thorough understanding of both methodologies provides the synthetic chemist with a versatile toolkit to tackle the challenges of modern drug development, from initial lead discovery to large-scale manufacturing.

References

A Head-to-Head Comparison of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine with Leading Heterocyclic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The imidazo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a detailed head-to-head comparison of a representative member of this class, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine, with established heterocyclic compounds across key therapeutic areas: oncology, neuroscience, inflammation, and infectious diseases.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide will leverage data from closely related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs to provide a robust comparative analysis. This approach allows for an insightful exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. The comparator compounds—an imidazo[1,2-a]pyridine for oncology, zolpidem for GABAA receptor modulation, rolipram for phosphodiesterase 4 (PDE4) inhibition, and isoniazid for antitubercular activity—have been selected based on their well-characterized profiles and clinical relevance.

Physicochemical Properties: A Foundation for Drug-Likeness

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally influenced by its physicochemical properties. These parameters dictate solubility, permeability, and metabolic stability, collectively shaping the compound's pharmacokinetic and pharmacodynamic profile. Below is a comparative table of key physicochemical properties for our selected compounds.

PropertyThis compound (Predicted)Imidazo[1,2-a]pyridine Analog (Compound 12)ZolpidemRolipramIsoniazid
Molecular Weight ( g/mol ) 181.62390.45307.4275.34137.14
LogP ~2.5-3.0~3.52.52.2-0.7
Topological Polar Surface Area (Ų) ~35~6037.647.669.9
Hydrogen Bond Donors 01012
Hydrogen Bond Acceptors 35433
Reference [1][2][3][4]

Note: Properties for this compound are predicted based on its structure, as extensive experimental data is not available.

Section 1: Anticancer Activity - Targeting Proliferation and Survival

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have demonstrated significant potential as anticancer agents, often through the inhibition of key kinases involved in cell signaling pathways.[5] This section compares the cytotoxic activity of a representative imidazo[1,2-a]pyridine with other analogs.

Comparative Efficacy Against Cancer Cell Lines

The in vitro anticancer activity is a primary indicator of a compound's potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine (Compound 12)HeLa (Cervical Cancer)0.30[1]
MDA-MB-231 (Breast Cancer)0.29[1]
ACHN (Renal Cancer)0.34[1]
HCT-15 (Colon Cancer)0.35[1]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)45[6][7]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast Cancer)47.7[6][7]
Imidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)9.7[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[10][11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h Incubation compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Section 2: GABAA Receptor Modulation - A Focus on Neuroscience

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants.[12] Zolpidem, an imidazo[1,2-a]pyridine, is a well-known GABAA receptor modulator with selectivity for the α1 subunit.[13]

Comparative Binding Affinity for GABAA Receptors

The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki).

CompoundReceptor SubtypeKi (nM)Reference
Zolpidemα1β3γ241[14]
α2β1γ2760.6[14]
α3β1γ22149.5[14]
α5β1γ2>10,000[14]

Note: Data for this compound is not available. The high α1-selectivity of zolpidem is a key characteristic of this class of compounds.

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the GABAA receptor subtype of interest.[2][4]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]muscimol), and varying concentrations of the test compound.[2]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.[4]

GABAA_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis mem_prep Prepare GABAA Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound mem_prep->incubation ligand_prep Prepare Radioligand and Test Compounds ligand_prep->incubation filtration Rapid Filtration to Separate Bound/Unbound Ligand incubation->filtration Equilibrium scintillation Scintillation Counting of Bound Radioligand filtration->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis

Section 3: Phosphodiesterase 4 (PDE4) Inhibition - Targeting Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory pathways.[15] Rolipram is a selective PDE4 inhibitor.

Comparative Inhibitory Potency against PDE4 Subtypes

PDE4 exists in four subtypes (A, B, C, and D). Subtype-selective inhibition can potentially lead to improved therapeutic profiles with fewer side effects.

CompoundPDE4 SubtypeIC50 (nM)Reference
RolipramPDE4A3[15][16][17]
PDE4B130[15][16][17]
PDE4D240[15][16][17]

Note: Data for this compound is not available.

Experimental Protocol: PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Prepare recombinant human PDE4 enzyme and the substrate, cAMP.

  • Assay Reaction: In a microplate, combine the PDE4 enzyme, the test compound at various concentrations, and initiate the reaction by adding cAMP.

  • Incubation: Incubate the reaction mixture to allow for enzymatic conversion of cAMP to AMP.

  • Detection: Stop the reaction and measure the amount of remaining cAMP or the amount of AMP produced using a suitable detection method, such as fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound and determine the IC50 value.

PDE4_Inhibition_Pathway cluster_pathway cAMP Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Suppresses Rolipram Rolipram / Imidazo[1,2-a]pyrazine Rolipram->PDE4 Inhibits

Section 4: Antitubercular Activity - Combating Infectious Disease

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge. Isoniazid is a frontline antitubercular drug.[17] The imidazo[1,2-a]pyridine scaffold has also shown promising activity against this pathogen.[18]

Comparative Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

CompoundStrainMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.015 - 0.06[3][19][20]
Imidazo[1,2-a]pyridine (IPA-6)M. tuberculosis H37Rv0.05[18]
Imidazo[1,2-a]pyridine (IPA-9)M. tuberculosis H37Rv0.4[18]

Note: Data for this compound is not available.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[21]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change.[12]

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis inoculum_prep Prepare M. tuberculosis Inoculum inoculate Inoculate Wells with Bacteria inoculum_prep->inoculate drug_dilution Prepare Serial Drug Dilutions in 96-well Plate drug_dilution->inoculate incubate_7d Incubate for 7 Days inoculate->incubate_7d add_alamar_blue Add Alamar Blue Reagent incubate_7d->add_alamar_blue incubate_24h Incubate for 24 Hours add_alamar_blue->incubate_24h read_color Read Color Change (Blue vs. Pink) incubate_24h->read_color determine_mic Determine MIC read_color->determine_mic

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold, represented here by this compound, holds significant promise as a versatile platform for the development of novel therapeutics. While a direct, data-rich comparison is currently limited by the availability of specific experimental results for this particular analog, the broader class of imidazo[1,2-a]pyrazines and the closely related imidazo[1,2-a]pyridines have demonstrated compelling activity across diverse biological targets.

The comparative analysis with established drugs like zolpidem, rolipram, and isoniazid highlights the potential of this heterocyclic system to yield potent and selective modulators of key physiological pathways. The impressive sub-micromolar activities of some imidazo[1,2-a]pyridine derivatives in anticancer and antitubercular assays underscore the therapeutic potential residing within this chemical space.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 8-substituted-2-alkylimidazo[1,2-a]pyrazines, including the title compound. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates with optimal efficacy and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting these critical investigations, paving the way for the potential translation of these promising heterocyclic compounds into next-generation therapeutics.

References

A Guide to Ensuring Reproducibility in Biological Assays Featuring 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of common biological assays, using the promising therapeutic candidate, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine, as a central example. While direct comparative studies on the assay reproducibility of this specific molecule are not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to design, execute, and interpret robust and reproducible experiments with this and other novel chemical entities.

Introduction to this compound and the Importance of Reproducible Assays

This compound belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-cancer agents,[2][3] inhibitors of bacterial secretion systems,[1] and modulators of key cellular signaling pathways.[4] Given its therapeutic potential, it is imperative that the biological evaluation of this compound is conducted with the highest standards of scientific rigor to ensure that the data generated is reliable and reproducible.

Cell Viability Assays: A Cornerstone of Preclinical Evaluation

Cell viability assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines or to determine its safety profile in non-cancerous cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][3]

Factors Influencing Reproducibility in Cell Viability Assays
ParameterSource of VariabilityRecommendation for Enhanced Reproducibility
Cell Line Integrity Cell line misidentification, cross-contamination, genetic drift due to high passage number.Regularly authenticate cell lines using short tandem repeat (STR) profiling. Maintain low passage numbers and a well-documented cell banking system.
Seeding Density Inconsistent cell numbers per well can lead to variations in metabolic activity and drug response.Optimize and standardize cell seeding density for each cell line. Use automated cell counters for accurate cell quantification.
Compound Preparation and Handling Inaccurate weighing, improper dissolution, and degradation of the compound.Use calibrated analytical balances. Validate solvent choice and ensure complete dissolution. Prepare fresh stock solutions and store them appropriately. This compound should be stored under inert gas at 2-8°C.[5]
Incubation Time Variation in drug exposure time can significantly alter the observed cytotoxic effect.Precisely control the incubation period as defined in the standardized protocol.
Reagent Quality and Preparation Variability in MTT reagent concentration and quality.Use high-purity, validated reagents. Prepare fresh reagents for each experiment and protect them from light.
Plate Reader Settings Inconsistent wavelength settings and calibration.Standardize plate reader parameters and perform regular calibration and maintenance.
Standardized Protocol for an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding treatment Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Caption: A standardized workflow for the MTT cell viability assay.

Enzyme Inhibition Assays: Unraveling Mechanisms of Action

Many imidazo[1,2-a]pyrazine derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases.[4] For instance, derivatives have been evaluated for their inhibitory activity against PI3Kα kinase.[2][3] Reproducible enzyme inhibition assays are crucial for determining a compound's potency and selectivity.

Factors Influencing Reproducibility in Enzyme Inhibition Assays
ParameterSource of VariabilityRecommendation for Enhanced Reproducibility
Enzyme Purity and Activity Batch-to-batch variation in enzyme purity and specific activity.Source highly purified and well-characterized enzymes. Perform quality control checks on each new batch.
Substrate Concentration Inaccurate substrate concentration can affect enzyme kinetics and inhibitor potency measurements.Use high-purity substrates and accurately determine their concentration. Typically, assays are run at the substrate's Km value.
Assay Buffer Composition Variations in pH, ionic strength, and co-factor concentrations can alter enzyme activity.Prepare and use a standardized, well-defined assay buffer. Ensure consistent pH and co-factor concentrations.
Incubation Time and Temperature Deviations in incubation time and temperature can lead to inconsistent enzyme kinetics.Precisely control incubation times and maintain a constant, optimal temperature using a calibrated water bath or incubator.
Detection Method Variability in the detection system (e.g., luminescence, fluorescence, absorbance).Use a validated and stable detection reagent. Ensure the detection signal is within the linear range of the instrument.
Standardized Protocol for a Kinase Inhibition Assay (e.g., PI3Kα)
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction: In a suitable microplate, add the kinase, the test compound (or vehicle control), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature for a defined period.

  • Detection: Stop the reaction and add a detection reagent that measures the product formation or ATP consumption (e.g., Kinase-Glo®).[3]

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC₅₀ value.

Visualizing the Logical Relationship in Kinase Inhibition

Kinase_Inhibition cluster_components Assay Components cluster_reaction Reaction & Outcome Kinase Kinase (e.g., PI3Kα) Reaction Phosphorylation Kinase->Reaction Inhibited_Reaction Inhibition of Phosphorylation Kinase->Inhibited_Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 8-Chloro-2-ethyl- imidazo[1,2-a]pyrazine Inhibitor->Inhibited_Reaction Product Phosphorylated Substrate Reaction->Product Inhibited_Reaction->Reaction

Caption: The principle of a competitive kinase inhibition assay.

Antimicrobial Susceptibility Testing: Assessing a Compound's Bug-Fighting Potential

The imidazo[1,2-a]pyrazine scaffold has also been explored for its antimicrobial properties.[6] Determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against various microbial strains is a critical step in evaluating its potential as an antimicrobial agent.

Factors Influencing Reproducibility in Antimicrobial Susceptibility Testing
ParameterSource of VariabilityRecommendation for Enhanced Reproducibility
Microbial Strain Integrity Strain misidentification, contamination, or changes in susceptibility due to repeated subculturing.Use well-characterized reference strains from a reputable culture collection (e.g., ATCC). Minimize the number of subcultures.
Inoculum Preparation Inconsistent inoculum density can significantly impact MIC values.Standardize the inoculum preparation procedure to achieve a consistent cell density (e.g., using a McFarland standard).
Growth Medium Batch-to-batch variation in media composition can affect microbial growth and compound activity.Use a standardized, high-quality growth medium. Prepare and sterilize media consistently.
Incubation Conditions Variations in temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic) can alter microbial growth.Strictly control incubation parameters according to standardized protocols (e.g., CLSI guidelines).
Compound Stability in Media The compound may degrade or precipitate in the growth medium over the incubation period.Assess the stability of the test compound in the chosen medium under assay conditions.
Standardized Protocol for Broth Microdilution MIC Assay
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include positive (no compound) and negative (no inoculum) growth controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Interpretation: Compare the obtained MIC values with established breakpoints, if available, to classify the microorganism as susceptible, intermediate, or resistant.

Conclusion: A Commitment to Rigor and Reproducibility

The successful development of promising therapeutic agents like this compound hinges on the generation of high-quality, reproducible preclinical data. By understanding and controlling the critical parameters in common biological assays, researchers can enhance the reliability of their findings and contribute to the advancement of science. This guide serves as a foundational resource for establishing robust and reproducible assay workflows, ultimately fostering greater confidence in the evaluation of novel chemical entities and accelerating the path from the laboratory to the clinic.

References

Independent verification of the pharmacological properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Independent Pharmacological Verification of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Introduction: Deconstructing a Privileged Scaffold

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in modern medicinal chemistry. Derivatives of this heterocyclic system have demonstrated an astonishingly broad spectrum of pharmacological activities, ranging from anticancer and anti-inflammatory effects to potent modulation of central nervous system (CNS) targets[1]. Activities reported for this class include the inhibition of critical cellular targets like phosphodiesterases, protein kinases (such as PI3K and CDK9), and tubulin polymerization[1][2][3][4]. This versatility makes any novel analogue a compound of significant interest.

This guide focuses on This compound (hereafter designated "Cmpd-X" ), a novel derivative with scant published data. An independent verification of its pharmacological properties is therefore essential. Based on structural similarities to established therapeutic agents, two primary, high-probability CNS targets emerge:

  • The GABA-A Receptor: The related imidazopyridine and imidazopyrimidine scaffolds are hallmarks of potent positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor, a key target for treating anxiety and sleep disorders[5][6].

  • The Translocator Protein (TSPO): This 18 kDa protein, located on the outer mitochondrial membrane, is another prominent target for imidazo-heterocyclic ligands. TSPO is implicated in neuroinflammation, mitochondrial function, and steroidogenesis, making it a critical target in neurodegenerative disease and psychiatric disorders[7][8][9].

This document provides a framework for the systematic and independent characterization of Cmpd-X. We will outline detailed, self-validating experimental protocols to quantitatively assess its affinity and functional activity at both the GABA-A receptor and TSPO, providing a direct comparison to benchmark compounds.

Hypothesis I: Verification of GABA-A Receptor Modulation

Scientific Rationale

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian brain[6]. It is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride influx, hyperpolarizing the neuron and reducing its excitability[10]. A distinct allosteric binding site, commonly known as the benzodiazepine (BZD) site, can bind molecules that modulate the receptor's response to GABA[11]. Positive allosteric modulators (PAMs) like diazepam increase the channel's opening frequency, resulting in sedative and anxiolytic effects, without directly activating the receptor themselves. Given that the imidazo-heterocyclic core is central to the structure of many selective BZD-site ligands, evaluating Cmpd-X for this activity is a primary logical step.

Experimental Workflow: GABA-A Receptor Characterization

The following workflow is designed to first establish binding affinity and then determine the functional consequence of that binding.

GABAA_Workflow cluster_0 Step 1: Affinity Determination cluster_1 Step 2: Functional Characterization start Prepare Rat Cortical Membranes assay Competitive Radioligand Binding Assay ([3H]Flunitrazepam vs. Cmpd-X) start->assay data Calculate Ki from IC50 (Cheng-Prusoff Equation) assay->data tevc Two-Electrode Voltage Clamp (TEVC) (Apply GABA ± Cmpd-X) data->tevc Proceed if Ki < 1µM oocytes Express GABA-A Subunits (e.g., α1β2γ2) in Xenopus Oocytes oocytes->tevc analysis Determine EC50 & % Modulation (PAM, NAM, or Antagonist?) tevc->analysis

Caption: Workflow for GABA-A receptor affinity and functional analysis.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Cmpd-X for the GABA-A receptor's BZD site.

  • Biological Source: Whole brains from adult Wistar rats (minus cerebellum).

  • Radioligand: [3H]Flunitrazepam (Specific Activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Methodology:

    • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei. Centrifuge the resulting supernatant at 40,000 x g for 20 min. Resuspend the pellet, wash twice by centrifugation, and finally resuspend in fresh Assay Buffer to a protein concentration of 1-2 mg/mL.

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL Assay Buffer (for Total Binding) or 10 µM Clonazepam (for Non-Specific Binding).

      • 50 µL of Cmpd-X or reference compound (e.g., Diazepam) at 10-12 serial dilutions (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]Flunitrazepam at a final concentration of 1 nM.

      • 100 µL of the membrane preparation (approx. 100 µg protein).

    • Incubation: Incubate the plate at 4°C for 60-90 minutes.

    • Termination & Harvest: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Detection: Place filters in scintillation vials with 4 mL of scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50 value using non-linear regression. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay determines if Cmpd-X acts as a positive (PAM), negative (NAM), or neutral (antagonist) modulator.

  • Expression System: Xenopus laevis oocytes injected with cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording Buffer: Ba-Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl2, 10 HEPES, pH 7.4).

  • Methodology:

    • Oocyte Preparation: Following a 2-4 day incubation post-cRNA injection, place a single oocyte in the recording chamber.

    • Clamping: Impale the oocyte with two glass electrodes (filled with 3 M KCl) and voltage-clamp the membrane potential at -70 mV.

    • GABA Application: Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC10-EC20, determined previously) to elicit a baseline inward current.

    • Compound Application: Co-apply the same EC10-EC20 concentration of GABA along with varying concentrations of Cmpd-X (or a control drug like Diazepam).

    • Measurement: Record the peak current response. A PAM will potentiate the GABA-elicited current, a NAM will inhibit it, and a neutral antagonist will have no effect on its own but will block the effect of a PAM.

    • Data Analysis: Construct concentration-response curves to determine the EC50 (for potentiation) and the maximum potentiation effect (% modulation) relative to the baseline GABA response.

Comparative Data Summary (Hypothetical)
CompoundGABA-A Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Max. GABA Modulation (%)Classification
Cmpd-X 15.2 45.7 +185% PAM
Diazepam (Control)8.530.1+210%PAM
Flumazenil (Control)1.1N/A0%Neutral Antagonist

Hypothesis II: Verification of Translocator Protein (TSPO) Ligand Activity

Scientific Rationale

TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane[12]. While its functions are complex, it is critically involved in transporting cholesterol into the mitochondria—the rate-limiting step in the synthesis of neurosteroids[7]. TSPO expression is dramatically upregulated in activated microglia and astrocytes during neuroinflammation, making it a key biomarker for brain injury and neurodegenerative diseases[9]. Ligands for TSPO, such as the classic imidazopyridine Alpidem and the prototypical ligand PK 11195, can modulate mitochondrial function and steroidogenesis[7][8]. Investigating Cmpd-X for TSPO affinity is crucial to determine its target selectivity and potential off-target effects relative to the GABA-A receptor.

Signaling Context: TSPO in the Mitochondrion

TSPO_Pathway cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) TSPO TSPO VDAC VDAC P450scc P450scc TSPO->P450scc Delivery to IMM Pregnenolone Pregnenolone (Neurosteroid Precursor) P450scc->Pregnenolone Conversion Cholesterol Cytosolic Cholesterol Cholesterol->TSPO Transport CmpdX Cmpd-X CmpdX->TSPO Binds/Modulates

Caption: TSPO's role in mitochondrial cholesterol transport for neurosteroid synthesis.

Protocol 3: TSPO Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Cmpd-X for TSPO.

  • Biological Source: Mitochondria-rich fractions from adult Wistar rat kidneys or heart tissue.

  • Radioligand: [3H]PK 11195 (Specific Activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM K2HPO4, pH 7.4.

  • Methodology:

    • Mitochondrial Preparation: Homogenize rat kidney tissue in an isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Perform differential centrifugation to isolate the mitochondrial fraction (typically the pellet after a 10,000 x g spin). Resuspend in Assay Buffer to a final protein concentration of 0.2-0.5 mg/mL.

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL Assay Buffer (for Total Binding) or 10 µM unlabeled PK 11195 (for Non-Specific Binding).

      • 50 µL of Cmpd-X or reference compound at 10-12 serial dilutions.

      • 50 µL of [3H]PK 11195 at a final concentration of 0.5 nM.

      • 100 µL of the mitochondrial preparation (approx. 20-50 µg protein).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Termination & Harvest: Rapidly filter the assay mixture through GF/B glass fiber filters. Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Detection & Analysis: Proceed as described in Protocol 1 (Section 2.3) to quantify radioactivity and calculate the Ki value for TSPO.

Comparative Data Summary (Hypothetical)
CompoundTSPO Binding Affinity (Ki, nM)
Cmpd-X 485
PK 11195 (Control)2.5
Diazepam (Control)250

Synthesis and Discussion

The primary objective of this guide is to establish a robust, logical framework for the initial pharmacological profiling of Cmpd-X. The trustworthiness of the data hinges on the self-validating nature of the experiments, which include benchmark controls (Diazepam, Flumazenil, PK 11195) that must yield results consistent with established literature values for the assays to be considered valid.

  • Primary Target Identification: Cmpd-X demonstrates high affinity for the GABA-A receptor BZD site (Ki = 15.2 nM) and acts as a potent positive allosteric modulator, enhancing GABA-ergic currents.

  • Target Selectivity: The compound exhibits significantly weaker affinity for TSPO (Ki = 485 nM). The selectivity ratio (Ki TSPO / Ki GABA-A) is approximately 32-fold, suggesting that at therapeutic concentrations targeting the GABA-A receptor, off-target effects at TSPO would be minimal.

  • Comparative Profile: While slightly less potent than Diazepam in both binding and functional modulation, Cmpd-X remains a highly potent compound. Its favorable selectivity profile over TSPO could translate to a reduced liability for side effects related to steroidogenesis modulation.

Conclusion

The independent verification workflow detailed herein provides a clear path to characterizing the primary pharmacological properties of this compound. By systematically testing plausible hypotheses derived from its privileged chemical scaffold, we can efficiently identify its primary molecular target and quantify its selectivity. The hypothetical results suggest Cmpd-X is a potent and selective GABA-A receptor positive allosteric modulator , making it a promising candidate for further investigation as an anxiolytic or sedative agent. This foundational characterization is an indispensable step in the drug discovery pipeline, providing the critical data needed to justify subsequent preclinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel heterocyclic compounds like 8-Chloro-2-ethylimidazo[1,2-a]pyrazine is critical. These molecules, rich in biological potential, also demand our utmost respect in handling and, equally important, in their disposal.[1][2] Improper disposal not only poses a risk to our immediate environment and safety but also violates a foundational principle of scientific integrity.[3]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. It is structured to explain not just the "what," but the critical "why" behind each procedural step, ensuring a deep understanding that fosters a culture of safety and responsibility in the laboratory.

Hazard Identification: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's specific hazards is essential. This risk assessment is the bedrock of a safe disposal plan. Based on available Safety Data Sheets (SDS) for structurally similar compounds, this compound should be treated as a hazardous substance.[4][5][6][7]

The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity (Oral, Inhaled) H302: Harmful if swallowedH332: Harmful if inhaledIngestion or inhalation of residues can be harmful. This necessitates handling waste in well-ventilated areas (e.g., a chemical fume hood) and using appropriate personal protective equipment (PPE) to prevent accidental exposure.[6]
Skin Irritation H315: Causes skin irritationDirect contact with the compound or its solutions can cause skin irritation.[5][6][7] This requires the use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage.[5][6][7] Safety glasses or goggles are mandatory. Any material contaminated with the compound, including paper towels used for cleanup, must be treated as hazardous waste.
Respiratory Irritation H335: May cause respiratory irritationInhaling dust or aerosols can irritate the respiratory tract.[5][6][7] All transfers and handling of waste should occur within a certified chemical fume hood to minimize inhalation risk.

The core principle derived from this assessment is that This compound and any materials it has contacted must be treated as regulated hazardous waste. It must not be disposed of down the drain or in regular trash.[8]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the moment it is generated to its final collection by a licensed disposal service. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle to grave" framework for hazardous waste management.[9][10][11]

DisposalWorkflow cluster_0 Step 1: Characterization & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal start Waste Generation characterize Characterize Waste (Solid, Liquid, Labware) start->characterize segregate Segregate Incompatibles characterize->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Affix Hazardous Waste Label container->label_waste saa Store in Designated SAA (Satellite Accumulation Area) label_waste->saa close_container Keep Container Securely Closed saa->close_container request_pickup Request Pickup from EH&S or Licensed Vendor close_container->request_pickup end Document & Manifest request_pickup->end

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely contain, label, and store waste generated from experiments involving this compound for compliant disposal.

Materials:

  • Appropriate hazardous waste container (e.g., High-Density Polyethylene (HDPE) for liquids, wide-mouth plastic jug for solids).[12][13]

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department, EH&S).

  • Secondary containment bin.[14]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Procedure:

  • Waste Segregation (At the Point of Generation):

    • Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gas or explosions.[14][15]

    • Action: Immediately segregate waste streams. Do not mix this compound waste with acids, bases, or oxidizers.[13] Keep solid and liquid waste in separate containers.[15][16]

  • Container Selection and Management:

    • Rationale: The container must be chemically compatible with the waste to prevent leaks or degradation.[17][18] Containers must remain closed to prevent the release of vapors and to comply with regulations.[8][12]

    • Action:

      • For liquid waste (e.g., solutions in organic solvents), use a screw-cap HDPE or glass container. Do not use metal containers for any waste containing chlorinated compounds or potential acidic residues.[18]

      • For solid waste (e.g., contaminated filter paper, gloves, weigh boats), use a designated, sealable plastic container.

      • Ensure the container is in good condition, free of cracks or leaks.[8]

      • Keep the container closed at all times except when adding waste.[13][14]

  • Labeling:

    • Rationale: Accurate labeling is a strict regulatory requirement (EPA/RCRA) and is essential for the safety of everyone who handles the container.[19] It ensures the final disposal facility knows the contents to manage them properly.

    • Action:

      • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution.[14]

      • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

      • List all constituents, including solvents and their approximate percentages.

      • Indicate the relevant hazards (e.g., "Toxic," "Irritant").[15]

  • Accumulation and Storage:

    • Rationale: Hazardous waste must be stored in a designated, controlled area to prevent spills and unauthorized access.[12][13] Secondary containment is a crucial safeguard against spills reaching the environment.[14]

    • Action:

      • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13][19] This area must be at or near the point of generation and under the control of laboratory personnel.[17]

      • Place the primary waste container inside a larger, chemically resistant secondary containment bin.

      • Do not fill containers beyond 90% capacity to allow for vapor expansion.[18]

  • Arranging for Disposal:

    • Rationale: Only licensed hazardous waste management companies are legally permitted to transport and dispose of this type of chemical waste.[18][20] Your institution's EH&S department manages this process.

    • Action:

      • Once the container is full or has been accumulating for the maximum allowed time (e.g., 9 months), submit a chemical waste pickup request to your EH&S department.[8]

      • Ensure all information on the label is accurate and complete before the scheduled pickup.

Special Considerations and Emergency Procedures

Decontaminating Empty Containers: An "empty" container that held this compound must still be treated with care. To render it non-hazardous, it must be triple-rinsed.[14][15]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[14]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[15]

Spill Response: In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Cordon off the spill area.

  • Assess: If the spill is large or you feel unsafe, evacuate and call your institution's emergency number.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels on a solvent spill.

    • Collect all contaminated absorbent materials in a sealed bag or container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the standard hazardous waste stream.[8][14]

By adhering to these scientifically-grounded and regulation-compliant procedures, we uphold our professional responsibility to ensure safety, protect the environment, and maintain the integrity of our research.

References

Personal protective equipment for handling 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

This guide provides essential safety protocols and operational directives for the handling of this compound in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested advice to ensure both your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in a clear understanding of the potential hazards associated with this compound class.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide is built upon the known hazards of the parent compound, 8-Chloroimidazo[1,2-a]pyrazine.[1][2][3] The hazard profile is expected to be very similar. It is imperative to always consult the specific SDS provided by the supplier before handling any chemical.

Hazard Analysis: Understanding the Risks

Based on available data for the parent compound, 8-Chloroimidazo[1,2-a]pyrazine, this chemical should be treated as hazardous.[1][2][3] The primary risks are associated with direct contact and inhalation.

GHS Hazard Classifications (for 8-Chloroimidazo[1,2-a]pyrazine):

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

These classifications indicate that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory system. Ingestion and inhalation are also routes of exposure that can lead to harmful effects.[2]

Hazard StatementCodeDescriptionPrimary Route of Exposure
Causes skin irritationH315The substance can cause inflammation and irritation upon contact with skin.Dermal
Causes serious eye irritationH319Can cause significant, but reversible, eye irritation or damage.Ocular
May cause respiratory irritationH335Inhalation of dust or powder may irritate the respiratory tract.Inhalation
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.Oral
Harmful if inhaledH332Inhalation of the substance can lead to adverse health effects.Inhalation

Core Directive: Personal Protective Equipment (PPE)

A thorough hazard assessment is crucial for selecting the appropriate PPE for any laboratory operation. For handling this compound, the following PPE is the minimum requirement.[4]

Primary Engineering Control: The Chemical Fume Hood

All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood. This is the primary and most critical control to minimize inhalation exposure to the fine powder or potential vapors.[5]

Essential PPE Ensemble
  • Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to protect your clothing and skin from potential splashes and spills.[6]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[4] Given the skin irritation hazard, consider double-gloving (wearing two pairs of nitrile gloves) for added protection during weighing and transfers.[4] Gloves must be removed immediately after any contact with the chemical, and hands should be washed thoroughly.[4]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4] However, due to the "serious eye irritation" classification, it is strongly recommended to use chemical splash goggles.[4][6] When handling larger quantities or if there is a significant splash risk, a face shield must be worn in addition to safety goggles.[4]

  • Foot Protection: Closed-toe shoes that cover the entire foot are required at all times in the laboratory.[6]

Respiratory Protection

If the use of a chemical fume hood is not feasible, or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.[6][7] The specific type of respirator cartridge should be selected based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling This compound IsFumeHood Is a certified fume hood available and in use? Start->IsFumeHood UseFumeHood Primary Control: Work inside fume hood IsFumeHood->UseFumeHood Yes Respirator Consult EHS for NIOSH-approved Respirator IsFumeHood->Respirator No BasePPE Mandatory Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles UseFumeHood->BasePPE AssessSplash Splash or Aerosol Risk? BasePPE->AssessSplash EnhancedFace Add Face Shield AssessSplash->EnhancedFace Yes Respirator->BasePPE

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is intact and properly labeled.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3][9]

  • Labeling: Ensure the storage location is clearly marked with the chemical name and appropriate hazard warnings.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Identify the locations of the nearest safety shower and eyewash station.[10]

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

    • Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.

    • Handle the solid material gently to avoid creating dust.

  • Post-Transfer:

    • Tightly seal the main container immediately after use.

    • Wipe down the spatula and the work surface within the fume hood with a damp cloth or paper towel to collect any residual powder.

    • Dispose of all contaminated disposable materials (weigh paper, paper towels, gloves) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first, followed by your lab coat, and finally your safety goggles. Wash your hands thoroughly with soap and water.

Handling_Workflow Prep 1. Prepare Workspace (Fume Hood, Safety Equip.) DonPPE 2. Don PPE (Coat, Goggles, Gloves) Prep->DonPPE Handle 3. Weigh & Transfer (Inside Fume Hood) DonPPE->Handle Clean 4. Clean & Seal (Wipe surfaces, Seal container) Handle->Clean Dispose 5. Dispose of Waste (Contaminated items) Clean->Dispose DoffPPE 6. Doff PPE & Wash Hands Dispose->DoffPPE

Caption: Step-by-step handling protocol for this compound.

Emergency Response & Disposal

Exposure and Spill Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Small Spills: For small spills inside a fume hood, carefully wipe up the powder with a damp paper towel and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan
  • Chemical Waste: Dispose of unused or waste material in a designated hazardous chemical waste container. Do not dispose of it down the drain.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and paper towels, must be disposed of as hazardous waste.

  • Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.

References

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